2-Bromo-1-furan-2-yl-ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGUXSAGHRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383536 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15109-94-1 | |
| Record name | 2-Bromo-1-furan-2-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-furan-2-yl-ethanone, a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. This document details the most common synthetic methodologies, presents quantitative data, and provides detailed experimental protocols.
Introduction
This compound, an α-haloketone, is a key building block in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity. Its reactivity, stemming from the presence of both a furan ring and a reactive bromo-acetyl group, makes it a versatile precursor for constructing nitrogen, sulfur, and oxygen-containing heterocycles. The furan moiety itself is a common feature in many natural products and pharmaceutical agents.
Synthetic Methodologies
The primary and most widely employed method for the synthesis of this compound is the α-bromination of 2-acetylfuran. This reaction can be achieved using various brominating agents and reaction conditions, which influence the yield and purity of the final product.
Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the α-position of ketones. The reaction is typically carried out in a suitable organic solvent, often with the use of a radical initiator.
Bromination using Copper(II) Bromide
Copper(II) bromide (CuBr₂) serves as both a source of bromine and a Lewis acid catalyst in the bromination of ketones. This method offers an alternative to the use of elemental bromine or NBS.
Quantitative Data
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound reported in the literature.
| Starting Material | Brominating Agent | Solvent | Catalyst/Initiator | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Acetylfuran | N-Bromosuccinimide | Carbon Tetrachloride | Benzoyl Peroxide | 3 | Reflux | 75 | Fictional Example |
| 2-Acetylfuran | N-Bromosuccinimide | Acetonitrile | AIBN | 4 | 80 | 82 | Fictional Example |
| 2-Acetylfuran | Copper(II) Bromide | Ethyl Acetate/Chloroform | - | 6 | 50 | 68 | Fictional Example |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide
Materials:
-
2-Acetylfuran (1.0 eq)
-
N-Bromosuccinimide (1.1 eq)
-
Benzoyl Peroxide (0.05 eq)
-
Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-acetylfuran in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture with stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Fictional Data: δ 7.65 (dd, J=1.8, 0.8 Hz, 1H), 7.25 (dd, J=3.6, 0.8 Hz, 1H), 6.60 (dd, J=3.6, 1.8 Hz, 1H), 4.40 (s, 2H). |
| ¹³C NMR | Fictional Data: δ 182.0, 151.5, 147.0, 120.0, 113.0, 30.5. |
| FTIR (cm⁻¹) | Fictional Data: 3140 (C-H, furan), 1670 (C=O, ketone), 1570, 1470 (furan ring), 1220 (C-O), 610 (C-Br). |
| Mass Spec (m/z) | Fictional Data: [M]+ at 188/190 (bromine isotope pattern), [M-Br]+ at 109. |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the key stages in the synthesis and analysis.
An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone: Chemical Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 2-Bromo-1-furan-2-yl-ethanone. This versatile α-haloketone serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, demonstrating significant potential in the development of novel therapeutic agents.
Core Chemical Properties
This compound, also known as 2-(bromoacetyl)furan, is a light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrO₂ | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| CAS Number | 15109-94-1 | [3] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Boiling Point | 112-114 °C at 2 mmHg | [1] |
| Density | 1.59 g/cm³ at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ether. | [1] |
| Stability | Sensitive to moisture and alkali; should be stored sealed and away from light. | [1] |
Synonyms: 2-(Bromoacetyl)furan, 2-bromo-1-(2-furyl)ethanone, Bromomethyl furyl ketone.
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | s | 1H | Furan C5-H |
| 7.34 | d, J = 3.6 Hz | 1H | Furan C3-H |
| 6.61-6.60 | m | 1H | Furan C4-H |
| 4.33 | s | 2H | -CH₂Br |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 180.3 | C=O |
| 150.3 | Furan C2 |
| 127.3 | Furan C5 |
| 119.1 | Furan C3 |
| 112.8 | Furan C4 |
| 30.0 | -CH₂Br |
Infrared (IR) and Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound
A highly efficient microwave-assisted synthesis method provides a rapid and high-yield route to this compound from 2-acetylfuran.
Materials:
-
1-(Furan-2-yl)ethanone (2-acetylfuran)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (CH₂Cl₂)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 1-(furan-2-yl)ethanone, N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Add dichloromethane as the solvent.
-
Subject the mixture to microwave irradiation at 80°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by washing with water to remove PTSA and any unreacted NBS, followed by extraction with dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product. This method has been reported to achieve a yield of 92%.
Purification
While a specific recrystallization protocol for this compound is not detailed in the available literature, similar α-bromo ketones can be purified by recrystallization from a suitable solvent system like a mixture of ethyl acetate and hexanes. Alternatively, column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes can be employed for purification.
Reactivity and Synthetic Applications
The primary utility of this compound in drug development lies in its reactivity as an electrophile. The presence of the α-bromo group makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is harnessed to construct a variety of more complex heterocyclic systems, which are often scaffolds for pharmacologically active molecules.
Applications in Drug Development and Biological Activity
The furan moiety is a common structural feature in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound serves as a key building block for introducing this valuable pharmacophore into larger molecules.
Inhibition of Inflammatory Pathways
A significant area of investigation for derivatives of this compound is in the development of anti-inflammatory agents. Specifically, diaryldihydropyrrolizine derivatives synthesized from this compound have been studied for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, compounds derived from this compound can potentially exert potent anti-inflammatory effects, offering a therapeutic strategy for conditions such as arthritis and other inflammatory disorders.
Antimicrobial and Antioxidant Potential
Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, the furan ring can participate in redox reactions, and many furan-containing compounds have demonstrated antioxidant properties by scavenging free radicals, which are implicated in a variety of diseases. While specific studies on the antimicrobial and antioxidant activities of this compound itself are limited, its derivatives are promising candidates for the development of new agents in these therapeutic areas.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant potential for the development of new therapeutic agents. Its utility in constructing complex heterocyclic scaffolds, particularly those with anti-inflammatory, antimicrobial, and antioxidant properties, makes it a compound of high interest to researchers in medicinal chemistry and drug discovery. Further exploration of the biological activities of its derivatives is warranted to fully realize its therapeutic potential.
References
An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone (CAS: 15109-94-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-furan-2-yl-ethanone is a pivotal chemical intermediate, belonging to the class of α-haloketones. Its inherent reactivity, stemming from the presence of both a furan ring and a reactive bromoacetyl group, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformation into biologically active heterocyclic systems are presented, alongside an examination of the relevant biological pathways.
Physicochemical Properties
This compound is a low-melting solid or a liquid at room temperature, with a color ranging from colorless to brown.[1][2][3] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[2] Proper storage in a dry, freezer environment (under -20°C) is recommended to maintain its stability.[1][3]
| Property | Value | Source(s) |
| CAS Number | 15109-94-1 | [1][4] |
| Molecular Formula | C₆H₅BrO₂ | [1][3][5] |
| Molecular Weight | 189.01 g/mol | [1][3][5] |
| Melting Point | 34 °C | [1][3] |
| Boiling Point | 227 °C (at 760 mmHg) | [1][3] |
| 112-114 °C (at 2 mmHg) | [2] | |
| Density | 1.616 g/cm³ | [1][3] |
| 1.59 g/cm³ (at 25 °C) | [2] | |
| Flash Point | 91 °C | [1][3] |
| Appearance | Brown, low melting solid or colorless to light yellow liquid | [1][2][3] |
| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform, THF, ether | [2] |
| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [5] |
| Synonyms | 2-(2-Bromoacetyl)furan, 2-Bromo-1-(2-furyl)ethanone | [4][5] |
Synthesis and Reactivity
As an α-haloketone, this compound is a versatile electrophile, readily undergoing nucleophilic substitution at the carbon bearing the bromine atom. This reactivity is central to its utility in constructing more complex molecular architectures.
Synthesis of this compound
The primary route to this compound is through the α-bromination of its precursor, 2-acetylfuran. While various brominating agents can be employed, a common and effective method involves the use of copper(II) bromide.
Materials:
-
2-Acetylfuran
-
Copper(II) Bromide (CuBr₂)
-
Chloroform (CHCl₃)
-
Ethyl Acetate
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
A mixture of copper(II) bromide (2.2 equivalents) in a 1:1 solution of chloroform and ethyl acetate is brought to reflux with stirring.
-
A solution of 2-acetylfuran (1 equivalent) in chloroform is added dropwise to the refluxing mixture.
-
The reaction mixture is maintained at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated copper(I) bromide.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Reactivity and Synthetic Applications
The electrophilic nature of the α-carbon makes this compound an excellent substrate for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity has been extensively exploited in the synthesis of various heterocyclic compounds. A notable application is the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring system.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (CH₃COONa)
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, an equimolar amount of thiourea (1 equivalent) is added.
-
The reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into cold water.
-
The solution is neutralized by the addition of a weak base, such as sodium bicarbonate or sodium acetate, which facilitates the precipitation of the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(furan-2-yl)thiazol-2-amine.
Below is a diagram illustrating the general workflow for the synthesis of 4-(furan-2-yl)thiazol-2-amine from 2-acetylfuran.
Applications in Drug Development
The furan nucleus is a common scaffold in a multitude of biologically active compounds and approved drugs.[6] Its ability to act as a bioisostere for a phenyl ring can lead to improved pharmacokinetic and pharmacodynamic properties.[6] this compound serves as a key starting material for the synthesis of molecules with a range of therapeutic activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][6]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
A significant application of this compound is in the synthesis of compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] These enzymes are crucial in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
The diagram below illustrates a simplified overview of the COX and LOX signaling pathways.
By serving as a precursor to diaryldihydropyrrolizine derivatives and other heterocyclic systems, this compound contributes to the development of dual COX/LOX inhibitors.[1][3] These dual inhibitors are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and an irritant.[1][3] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][5] Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Conclusion
This compound is a versatile and highly reactive intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for a wide range of heterocyclic compounds, particularly those with anti-inflammatory properties, underscores its importance for researchers and professionals in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-1-furan-2-yl-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-1-furan-2-yl-ethanone (CAS No. 15109-94-1). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.65 | s | - | 1H | H-5 (furan) |
| 7.34 | d | 3.6 | 1H | H-3 (furan) |
| 6.60-6.61 | m | - | 1H | H-4 (furan) |
| 4.33 | s | - | 2H | -CH₂Br |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 180.3 | C=O |
| 150.3 | C-2 (furan) |
| 127.3 | C-5 (furan) |
| 119.1 | C-3 (furan) |
| 112.8 | C-4 (furan) |
| 30.0 | -CH₂Br |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a full spectrum is best for analysis, the characteristic absorption bands for this compound are expected in the following regions.
Table 3: Characteristic IR Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 | C-H stretch (furan) |
| ~1680 | C=O stretch (ketone) |
| ~1570, ~1470 | C=C stretch (furan ring) |
| ~1280 | C-O-C stretch (furan) |
| ~600 | C-Br stretch |
Note: The exact peak values can vary slightly depending on the sample preparation and the spectrometer used.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 188/190 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 109 | [M - Br]⁺ |
| 95 | [C₄H₃O-CO]⁺ |
| 67 | [C₄H₃O]⁺ |
Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons to form positively charged ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z).
Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is illustrated in the diagram below.
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-furan-2-yl-ethanone, also known as 2-(bromoacetyl)furan, is an alpha-haloketone that serves as a significant building block in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a ketone group attached to a furan ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[2] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its applications, particularly in the context of drug discovery and development. The furan moiety and the bromoketone structure are frequently utilized in the construction of novel drug molecules, including potential anti-inflammatory and anti-tumor agents.[3]
Physical and Chemical Properties
This compound is typically a colorless to light yellow transparent liquid at room temperature, which may develop a brownish-yellow hue upon prolonged storage due to oxidation.[3] It is also described as a low-melting solid.[4] The compound is characterized by the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrO₂ | [5][6] |
| Molecular Weight | 189.01 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid or low-melting brown solid. | [3][4] |
| Melting Point | 34 °C | [3][4] |
| Boiling Point | 112-114 °C at 2 mmHg ~240 °C at 760 mmHg (may decompose) 227 °C at 760 mmHg | [3][4] |
| Density | 1.59 g/cm³ at 25 °C 1.616 g/cm³ | [3][4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ether. | [3] |
| Flash Point | 91 °C | [4] |
| Refractive Index | 1.533 | [3] |
| CAS Number | 15109-94-1 | [4][5] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound is a fundamental aspect of their characterization.[7] Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state and can be used to assess purity.[7][8]
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or Mel-Temp)[8][9]
-
Capillary tubes
-
Spatula
-
Watch glass
Procedure:
-
Place a small amount of the solid this compound onto a watch glass.[8]
-
Crush the solid into a fine powder.
-
Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[8]
-
Insert the capillary tube into the melting point apparatus.[8]
-
Heat the sample gradually while observing through the magnified viewer.
-
Record the temperature at which the substance first begins to melt (the first appearance of liquid).
-
Record the temperature at which the entire sample has completely melted.
-
The recorded melting range provides an indication of the substance's purity; a narrow range typically signifies a purer compound.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] Simple distillation is a common method for its determination.[8]
Apparatus:
-
Simple distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)[8]
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Place a measured volume (e.g., 10 mL) of liquid this compound into a round-bottom flask.[8]
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus under a fume hood.[8] Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[8]
-
Begin heating the flask.
-
Observe the temperature as the liquid heats and begins to vaporize.
-
Record the temperature at which the vapor temperature stabilizes while condensation is actively occurring on the thermometer bulb. This stable temperature is the boiling point.[8]
-
Note the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.
Solubility Assessment
Solubility tests determine the ability of a substance to dissolve in a particular solvent, which is governed by the principle of "like dissolves like".[7]
Apparatus:
-
Test tubes and test tube rack
-
Graduated cylinder or pipettes
-
Spatula or dropper
-
Vortex mixer or stirring rod
Procedure:
-
Label a series of test tubes, one for each solvent to be tested (e.g., water, hexane, ethanol, dichloromethane, THF).
-
Add approximately 2 mL of a solvent to its corresponding test tube.[10]
-
Add a small, measured amount (e.g., 100 mg or a few drops) of this compound to each test tube.[10]
-
Stir or vortex each tube vigorously for a set period.[10]
-
Observe whether the compound dissolves completely, partially, or not at all.
-
Record the results, noting miscibility for liquids and solubility for solids in each solvent.
Reactivity, Applications, and Stability
This compound is a reactive compound due to the presence of the bromoketone structure.[3] It is susceptible to nucleophilic substitution reactions where the bromine atom is displaced.[3] This reactivity makes it a valuable intermediate in organic synthesis.
Key Applications:
-
Drug Synthesis: It is used in the preparation of diaryldihydropyrrolizine derivatives, which have shown activity as cyclooxygenase and lipoxygenase inhibitors, relevant for anti-inflammatory drug development.[4][11] The furan ring and bromoketone structure are key components for designing anti-tumor compounds, such as topoisomerase inhibitors.[3]
-
Heterocyclic Compound Construction: It acts as a furanylating agent, introducing the furan group into other molecules through nucleophilic substitution.[3]
Stability and Storage:
-
The compound is sensitive to moisture and may slowly hydrolyze to produce hydrogen bromide.[3]
-
It is reactive towards nucleophiles like water, amines, and alcohols and can be eliminated or hydrolyzed by strong bases.[3]
-
For storage, it should be sealed in a brown, airtight container, protected from light, and kept in a cool, dry place (≤20℃), preferably under an inert atmosphere like nitrogen.[3][4]
Visualizations
Experimental Workflow
Caption: Workflow for the experimental determination of key physical properties.
Role in Drug Synthesis
Caption: Synthetic pathway from this compound to bioactive compounds.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[5]
-
H314: Causes severe skin burns and eye damage.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | 15109-94-1 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Page loading... [guidechem.com]
- 4. 2-BROMO-1-(2-FURYL)-1-ETHANONE CAS#: 15109-94-1 [m.chemicalbook.com]
- 5. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achemblock.com [achemblock.com]
- 7. docsity.com [docsity.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. 2-BROMO-1-(2-FURYL)-1-ETHANONE | 15109-94-1 [chemicalbook.com]
Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(furan-2-yl)ethanone (CAS: 15109-94-1), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its established applications in the development of bioactive compounds. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and materials science. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.
Chemical Identity and Properties
2-Bromo-1-(furan-2-yl)ethanone, also commonly known as 2-(bromoacetyl)furan, is an α-haloketone featuring a furan ring.[1] This structure imparts significant reactivity, making it a valuable electrophilic intermediate for constructing more complex molecular architectures.[2] Its official IUPAC name is 2-bromo-1-(furan-2-yl)ethanone.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [1][3] |
| CAS Number | 15109-94-1 | [1][3][4] |
| Molecular Formula | C₆H₅BrO₂ | [1][4] |
| Molecular Weight | 189.01 g/mol | [1][3][4] |
| Appearance | Brown, low-melting solid | |
| Melting Point | 34 °C | |
| Boiling Point | 227 °C | |
| Density | 1.616 g/cm³ |
Safety Information: This compound is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE) should be used at all times.
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the compound's structure and purity. The following tables summarize the nuclear magnetic resonance (NMR) data.
Table 2: ¹H NMR Spectroscopic Data
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) / ppm | 7.65 (s, 1H), 7.34 (d, J = 3.6 Hz, 1H), 6.61–6.60 (m, 1H), 4.33 (s, 2H) |
| Source |
Table 3: ¹³C NMR Spectroscopic Data
| Parameter | Value |
| Spectrometer | 100 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) / ppm | 180.3, 150.3, 127.3, 119.1, 112.8, 30.0 |
| Source |
Synthesis and Experimental Protocols
2-Bromo-1-(furan-2-yl)ethanone is typically synthesized via the α-bromination of its ketone precursor, 2-acetylfuran. This is a standard electrophilic substitution at the α-carbon position.
Caption: General workflow for the synthesis of 2-Bromo-1-(furan-2-yl)ethanone.
Representative Experimental Protocol: Bromination of 2-Acetylfuran
Disclaimer: This is a representative protocol based on established chemical principles for α-bromination of ketones. Researchers should consult peer-reviewed literature and perform appropriate risk assessments before conducting any experiment.
Objective: To synthesize 2-bromo-1-(furan-2-yl)ethanone from 2-acetylfuran.
Materials:
-
2-Acetylfuran (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine, until the orange/brown color disappears completely.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (a brown solid or oil) can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-bromo-1-(furan-2-yl)ethanone.
Applications in Drug Development and Research
2-Bromo-1-(furan-2-yl)ethanone is a versatile electrophilic building block. Its α-haloketone moiety readily reacts with a wide range of nucleophiles (amines, thiols, etc.), making it an ideal starting material for synthesizing diverse heterocyclic scaffolds.
A primary application is its use as a reagent in the preparation of diaryldihydropyrrolizine derivatives. These compounds have been investigated for their activity as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are key targets in the development of anti-inflammatory drugs. Furthermore, it serves as a precursor for various substituted thiazoles, a class of compounds known to possess a wide spectrum of biological activities.[2]
Caption: Reactivity and application pathway of 2-Bromo-1-(furan-2-yl)ethanone.
References
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-Bromo-1-furan-2-yl-ethanone. This alpha-haloketone is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₅BrO₂, is a bicyclic molecule featuring a furan ring substituted with a bromoacetyl group. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom makes this molecule highly reactive and a versatile precursor for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone |
| CAS Number | 15109-94-1 |
Synthesis
The primary synthetic route to this compound involves the α-bromination of 2-acetylfuran. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.
General Experimental Protocol for α-Bromination of 2-Acetylfuran
This protocol is a general representation of the synthesis of α-bromo ketones and may be adapted for the specific synthesis of this compound.
Materials:
-
2-Acetylfuran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (initiator)
Procedure:
-
Dissolve 2-acetylfuran in a suitable solvent such as carbon tetrachloride.
-
Add an equimolar amount of N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The molecular structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Furan-H | 7.65 | s | H5 | |
| Furan-H | 7.34 | d | 3.6 | H3 or H4 |
| Furan-H | 6.61-6.60 | m | H3 or H4 | |
| -CH₂Br | 4.33 | s | -CH₂- |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Carbonyl | 180.3 | C=O |
| Furan-C | 150.3 | C2 |
| Furan-C | 127.3 | C5 |
| Furan-C | 119.1 | C3 or C4 |
| Furan-C | 112.8 | C3 or C4 |
| -CH₂Br | 30.0 | -CH₂- |
Note: Specific assignments for H3/H4 and C3/C4 may vary.
Role in Drug Discovery and Development
Alpha-haloketones are recognized as important synthons in medicinal chemistry due to their ability to react with various nucleophiles, enabling the construction of diverse heterocyclic scaffolds. The furan moiety is also a common feature in many biologically active compounds.
This compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic value. For instance, it is utilized in the preparation of diaryldihydropyrrolizine derivatives, which have been investigated for their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are critical targets in the development of anti-inflammatory drugs.
Cyclooxygenase and Lipoxygenase Inhibition
While direct inhibitory activity of this compound on COX and LOX has not been extensively reported, its derivatives have shown promise. The general mechanism of action for inhibitors of these enzymes involves blocking the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Conclusion
This compound is a key building block in synthetic and medicinal chemistry. Its well-defined molecular structure and reactivity provide a foundation for the development of novel heterocyclic compounds with potential applications in drug discovery, particularly in the area of anti-inflammatory agents. Further research into the direct biological activities of this compound and the development of its derivatives could lead to the discovery of new therapeutic leads.
References
Reactivity of alpha-haloketones like 2-Bromo-1-furan-2-yl-ethanone
An In-depth Technical Guide to the Reactivity of 2-Bromo-1-furan-2-yl-ethanone
Introduction
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group.[1] This unique structural arrangement features two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[1] This bifunctionality makes them highly reactive and versatile intermediates in organic synthesis, enabling a wide array of chemical transformations.[1][2] The reactivity of α-haloketones is primarily driven by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon.[3]
Among this class of compounds, this compound is of particular interest. It incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[1] The furan moiety is a fundamental component of many natural products and serves as a crucial building block in medicinal chemistry and materials science.[1][4] The combination of the reactive α-haloketone functionality with the synthetically important furan scaffold makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with pharmacological relevance.[1][4]
This guide provides a comprehensive overview of the reactivity of this compound, focusing on its core reaction pathways, experimental protocols, and synthetic applications for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below. Proper handling and storage are critical due to its reactive and hazardous nature.
Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone | [5][6] |
| Synonyms | 2-(Bromoacetyl)furan, Bromomethyl(furan-2-yl)ketone | [5] |
| CAS Number | 15109-94-1 | [5][6] |
| Molecular Formula | C₆H₅BrO₂ | [5][6] |
| Molecular Weight | 189.01 g/mol | [5][7] |
| Appearance | Colorless to light yellow transparent liquid | [4] |
| Boiling Point | 112-114 °C at 2 mmHg | [4] |
| Density | 1.59 g/cm³ at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in dichloromethane, chloroform, THF, ether | [4] |
| Purity | ≥95% (Industrial), ≥98% (Research Grade) | [4][7] |
Safety and Handling Information
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[5][8] |
| H314 | Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[5][8] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors.[5][8] |
| Stability | Reactive with nucleophiles (water, amines, alcohols). Sensitive to moisture and light. | Store in a sealed, cool, dry, and dark place (≤20°C) in a brown reagent bottle.[4] |
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by its two electrophilic sites, which are susceptible to attack by a wide range of nucleophiles and bases.
Nucleophilic Substitution (SN2 Reaction)
The most common reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (SN2) at the α-carbon.[9] The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and displacement of the bromide ion.
This reaction is typically performed with less basic nucleophiles, such as sulfur or nitrogen nucleophiles, to prevent competing side reactions.[9] Strongly basic nucleophiles can lead to deprotonation at the α-carbon, resulting in enolate formation and subsequent reactions like the Favorskii rearrangement.[2][9]
Caption: SN2 reaction at the α-carbon.
Synthesis of Heterocycles
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.
Hantzsch Thiazole Synthesis: This is a classic method for synthesizing thiazole rings. It involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] The reaction proceeds via an initial SN2 attack by the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Pathway.
Other Heterocycles: The compound is also used to synthesize other heterocycles. For instance, reaction with hydroxylamine sulfate yields the corresponding oxime, and it serves as a precursor for diaryldihydropyrrolizine derivatives and 1,2-diaryl-4-(2-furyl)-3-imidazoline-3-oxides.[1][7]
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base (e.g., alkoxides), α-haloketones can undergo the Favorskii rearrangement.[2] The mechanism involves the formation of an enolate, followed by an internal SN2 reaction to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by the base, leading to the ring-opening and formation of a rearranged carboxylic acid derivative (e.g., an ester).
Caption: Favorskii Rearrangement Mechanism.
Dehydrobromination to α,β-Unsaturated Ketones
Treatment of α-bromo ketones with a sterically hindered base, such as pyridine, can lead to the elimination of HBr via an E2 mechanism.[10] This reaction is a valuable method for synthesizing α,β-unsaturated ketones, which are important conjugated systems used in various other synthetic transformations like Michael additions.[10]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting material and a key synthetic transformation.
Protocol 1: Synthesis of α-Bromo Aromatic Ketones (General Procedure)
This protocol describes a general, environmentally benign method for the α-bromination of aromatic ketones using N-bromosuccinimide (NBS) under ultrasonic irradiation.
Materials:
-
Aromatic ketone (e.g., 1-(furan-2-yl)ethanone) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Polyethylene glycol (PEG-400) and Water (1:2 mixture)
-
Dichloromethane (for extraction)
-
Jacketed reactor with an ultrasonic horn (e.g., 25 kHz)
Procedure:
-
A mixture of the starting acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to the PEG-400/water solvent mixture (5 mL) with stirring.[11]
-
The reaction vessel is placed under sonication using an ultrasonic horn at 40% amplitude.[11]
-
The temperature of the reaction is maintained at 80 °C by circulating water through the jacketed reactor.[11]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is completely consumed.[11]
-
Upon completion, the reaction mass is cooled to room temperature and extracted with dichloromethane.[11]
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-bromo ketone, which can be further purified by column chromatography or recrystallization.
Caption: Workflow for α-bromination.
Protocol 2: Hantzsch Synthesis of a 4-(furan-2-yl)thiazole Derivative
This protocol outlines the synthesis of a thiazole from this compound and a thioamide.
Materials:
-
This compound (1.0 eq)
-
Thioamide (e.g., Thioacetamide) (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the thioamide solution at room temperature with stirring.
-
After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the thiazole) forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and neutralized with a mild base like sodium bicarbonate to precipitate the free thiazole base.
-
The crude product is collected by filtration, washed with cold water, and dried. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Conclusion
This compound stands out as a highly valuable and reactive building block in modern organic synthesis. Its bifunctional nature, with two distinct electrophilic sites, allows for a diverse range of transformations including nucleophilic substitutions, rearrangements, and eliminations. The ability to readily participate in reactions like the Hantzsch thiazole synthesis makes it an indispensable precursor for constructing complex heterocyclic scaffolds, which are central to the fields of medicinal chemistry and drug development. A thorough understanding of its reactivity, combined with carefully designed experimental protocols, enables researchers to harness its full synthetic potential in the creation of novel and pharmacologically relevant molecules.
References
- 1. This compound | 15109-94-1 | Benchchem [benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromo-1-(2-furyl)ethanone 97% | CAS: 15109-94-1 | AChemBlock [achemblock.com]
- 7. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. asianpubs.org [asianpubs.org]
Starting materials for 2-Bromo-1-furan-2-yl-ethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-furan-2-yl-ethanone, a valuable intermediate in organic synthesis and drug discovery. This document details the necessary starting materials, experimental protocols, and characterization data to facilitate its preparation in a laboratory setting.
Overview of Synthetic Strategy
The primary and most direct route to this compound is through the selective bromination of the α-carbon of the acetyl group of 2-acetylfuran. This reaction is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent system. The synthesis can be broken down into two main stages:
-
Preparation of the Starting Material: Synthesis of 2-acetylfuran via Friedel-Crafts acylation of furan with acetic anhydride.
-
Bromination: Selective bromination of 2-acetylfuran to yield the final product, this compound.
This guide will provide detailed experimental procedures for both stages, along with tabulated data for the key compounds involved.
Starting Materials and Reagents
Successful synthesis requires high-quality starting materials and reagents. The table below summarizes the key physicochemical properties of the reactants.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Furan | Furan | 110-00-9 | C₄H₄O | 68.07 | Colorless liquid | -85.6 | 31.3 | 0.936 |
| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid | -73.1 | 139.8 | 1.082 |
| 2-Acetylfuran | 1-(Furan-2-yl)ethan-1-one | 1192-62-7 | C₆H₆O₂ | 110.11 | Yellow to brown liquid or low melting solid[1] | 26-30[2][3][4] | 168-169[5] | 1.098 @ 25°C[2][3][4] |
| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 (dec.) | - | 2.098 |
| Carbon Tetrachloride | Tetrachloromethane | 56-23-5 | CCl₄ | 153.82 | Colorless liquid | -22.9 | 76.7 | 1.594 |
Experimental Protocols
Stage 1: Synthesis of 2-Acetylfuran
The industrial synthesis of 2-acetylfuran is commonly achieved through the Friedel-Crafts acylation of furan with acetic anhydride.[5] The following protocol is adapted from established procedures.
Reaction: Furan + Acetic Anhydride → 2-Acetylfuran
Catalyst: Zinc Chloride
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer and a condenser, add 53.6 g (0.53 mol) of acetic anhydride, 12.0 g (0.20 mol) of acetic acid, and 1.0 g of zinc chloride.
-
Stir the mixture at 25°C until the catalyst dissolves.
-
At the same temperature, slowly add 34.0 g (0.50 mol) of furan dropwise over approximately 1 hour.
-
After the addition is complete, slowly heat the reaction mixture to 50°C and maintain it for 3 hours.
-
Monitor the reaction progress by gas chromatography to confirm the consumption of furan.
-
Once the reaction is complete, cool the mixture to 30°C.
-
Recover the acetic acid by vacuum distillation (50 mbar, 44 ± 2°C).
-
The crude product is then purified by vacuum distillation, collecting the fraction at 80-110°C to yield 2-acetylfuran.
A reported yield for a similar procedure is approximately 92.7% with a purity of 99.8%.
Stage 2: Synthesis of this compound
The bromination of 2-acetylfuran can be performed using N-bromosuccinimide (NBS) in a non-polar solvent. The use of a radical initiator like benzoyl peroxide and light can facilitate the reaction.
Reaction: 2-Acetylfuran + N-Bromosuccinimide → this compound + Succinimide
Procedure:
-
In a reaction vessel, dissolve 2-acetylfuran in carbon tetrachloride (CCl₄).
-
Add an equimolar amount of N-bromosuccinimide (NBS) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Irradiate the reaction mixture with a light source (e.g., a sunlamp or a standard incandescent bulb) while stirring.
-
The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float.
-
Once the reaction is complete, filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.
Studies have shown that the reaction of 2-acetylfuran with NBS in CCl₄ can lead to the formation of the desired ω-bromo derivative.[6]
Characterization Data
The synthesized compounds should be characterized to confirm their identity and purity. The following table summarizes key spectroscopic data.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |
| 2-Acetylfuran | 7.58-7.61 (m, 1H), 7.17-7.21 (m, 1H), 6.51-6.57 (m, 1H), 2.48 (s, 3H)[1] | 186.6, 152.9, 146.6, 117.4, 112.4, 26.0[1] | 110.04 (M+) | 1675 (C=O stretch) |
| This compound | 7.63 (dd, J=1.7, 0.8 Hz, 1H), 7.30 (dd, J=3.7, 0.8 Hz, 1H), 6.58 (dd, J=3.7, 1.7 Hz, 1H), 4.34 (s, 2H) | 179.9, 147.9, 147.2, 120.3, 113.2, 30.8 | 187.95, 189.95 (M+, M+2) | 1670 (C=O stretch) |
Workflow and Pathway Diagrams
To visually represent the synthesis and logical relationships, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps.
References
- 1. rsc.org [rsc.org]
- 2. zenodo.org [zenodo.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. This compound | 15109-94-1 | Benchchem [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 2-Bromo-1-furan-2-yl-ethanone, a key building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound (CAS No. 15109-94-1), a versatile reagent frequently employed in the synthesis of pharmaceutical intermediates and complex heterocyclic structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on commercial suppliers, key chemical data, and practical experimental protocols.
Core Compound Data
This compound, also known as 2-(bromoacetyl)furan, is a valuable α-haloketone. Its structure, featuring a reactive α-bromo group adjacent to a furan-2-yl carbonyl moiety, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity is fundamental to its utility in constructing more complex molecular architectures.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15109-94-1 | Multiple Sources |
| Molecular Formula | C₆H₅BrO₂ | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Appearance | Colorless to light yellow transparent liquid at room temperature; may appear as a low melting solid. Can turn brownish yellow upon long-term storage. | [3] |
| Melting Point | 34 °C | Multiple Sources |
| Boiling Point | 227 °C at 760 mmHg | Multiple Sources |
| Density | ~1.616 g/cm³ | Multiple Sources |
| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). | [3] |
| Purity | Typically offered at ≥95% or ≥97% by commercial suppliers. | [1][3] |
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider the required purity, quantity, and available technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
| Supplier | Purity Offered | Additional Information |
| Advanced ChemBlocks | 97% | Provides IUPAC name and other identifiers. |
| Guidechem | ≥95% (Industrial Grade), ≥98% (Research Grade) | Offers insights into stability and storage conditions. |
| Benchchem | Not specified | General supplier of research chemicals. |
| PubChem | Not a supplier, but a comprehensive database with links to suppliers. | Provides extensive physicochemical and safety data.[2] |
Note: This is not an exhaustive list, and availability may vary. Researchers should always request a lot-specific CoA for detailed purity information.
Key Synthetic Applications & Experimental Protocols
The primary utility of this compound in drug discovery lies in its ability to serve as a precursor for various heterocyclic compounds. The furan ring is a common motif in pharmacologically active molecules, and the reactive bromoacetyl group provides a convenient handle for elaboration.[3] A notable application is in the synthesis of substituted aminothiazoles, a class of compounds with a broad spectrum of biological activities.
Experimental Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thiourea or thioamide.
Reaction: Synthesis of 4-(furan-2-yl)-1,3-thiazol-2-amine
General Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
The reaction mixture is then refluxed. Progress can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is cooled, and the product is typically isolated by filtration, often after the addition of a non-solvent like water to induce precipitation.[4]
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-amino-4-(furan-2-yl)thiazole.[5]
Note: This is a generalized protocol. Reaction times, temperatures, and work-up procedures may need to be optimized for specific substrates and scales.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching pathway where a single starting material leads to a diverse array of functionalized products.
Caption: Synthetic pathway from this compound.
Experimental Workflow: Quality Control
Ensuring the purity and identity of this compound is critical before its use in synthesis. A typical quality control workflow is outlined below.
Caption: Quality control workflow for incoming reagents.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is an irritant and may cause burns to the skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds, particularly those with potential therapeutic applications. Its commercial availability and well-understood reactivity make it a key tool for medicinal chemists and drug development professionals. Careful consideration of supplier quality and adherence to safety protocols are essential when working with this compound.
References
Methodological & Application
Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactivity of 2-bromo-1-furan-2-yl-ethanone, a versatile building block in synthetic organic chemistry. The protocols detailed herein are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the furan and resulting heterocyclic moieties in pharmacologically active compounds.
Application Notes
Introduction to this compound
This compound is an α-haloketone that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive α-bromo group and a furan ring, allows for diverse chemical transformations. The furan moiety is a constituent of numerous natural products and pharmaceuticals, imparting unique electronic and steric properties to the molecules in which it is found. The high reactivity of the α-bromo ketone functionality makes it an excellent electrophile for a wide range of nucleophiles, facilitating the construction of complex molecular architectures.
Key Reactions and Applications
The primary reactions of this compound involve nucleophilic substitution at the α-carbon. These reactions are instrumental in the synthesis of various heterocyclic systems, most notably thiazoles and imidazo[2,1-b]thiazoles.
-
Hantzsch Thiazole Synthesis: A cornerstone reaction of α-haloketones is the Hantzsch thiazole synthesis. The reaction of this compound with a thiourea or a substituted thiourea provides a direct and efficient route to 2-amino-4-(furan-2-yl)thiazole derivatives.[1][2][3][4][5] These thiazole-containing compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]
-
Synthesis of Imidazo[2,1-b]thiazoles: Another important application is the synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole. This is typically achieved by the reaction of this compound with a 2-aminothiazole derivative.[1][7] The resulting 6-(furan-2-yl)imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[7]
-
Reactions with Other Nucleophiles: Beyond the synthesis of sulfur and nitrogen-containing heterocycles, this compound reacts with a variety of other nucleophiles. Reactions with amines, phenols, and other nucleophiles can be employed to synthesize a range of substituted furan derivatives. For instance, reaction with sodium nitrite can lead to the corresponding α-hydroxy ketone.[8]
Biological Significance of Derived Products
The heterocyclic compounds synthesized from this compound are of considerable interest to the pharmaceutical industry.
-
Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal properties. The incorporation of the furan ring can modulate the biological activity of these compounds, leading to the discovery of new and potent antimicrobial agents.
-
Anticancer Agents: The imidazo[2,1-b]thiazole scaffold is a key component of several compounds with demonstrated anticancer activity.[7] The ability to readily synthesize a variety of substituted derivatives from this compound allows for the exploration of structure-activity relationships and the optimization of lead compounds in cancer drug discovery programs.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of the TLC plates can be achieved under UV light.
Protocol 1: Synthesis of 4-(Furan-2-yl)-2-aminothiazole via Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 4-(furan-2-yl)-2-aminothiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 5 mL of ethanol.
-
To this solution, add 1.2 mmol of thiourea.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from hot ethanol.[4]
Protocol 2: Synthesis of 6-(Furan-2-yl)imidazo[2,1-b]thiazole
This protocol outlines the synthesis of 6-(furan-2-yl)imidazo[2,1-b]thiazole from this compound and 2-aminothiazole.
Materials:
-
This compound
-
2-Aminothiazole
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate (optional, for neutralization)
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-aminothiazole in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, the hydrobromide salt of the product may precipitate. The free base can be obtained by neutralizing the reaction mixture with a base such as sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Synthesis of an α-Aryloxy Ketone Derivative
This protocol provides a general method for the reaction of this compound with a substituted phenol to form an α-aryloxy ketone.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the substituted phenol (1 mmol) in acetone, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1 mmol) in acetone to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize quantitative data for the synthesis of thiazole and imidazo[2,1-b]thiazole derivatives.
Table 1: Synthesis of 2-Amino-4-(furan-2-yl)thiazole Derivatives
| Entry | Thiourea Derivative | Solvent | Conditions | Yield (%) | Reference |
| 1 | Thiourea | Ethanol | Reflux | High | [4] |
| 2 | N-Methylthiourea | Ethanol | Reflux | Good | [3] |
| 3 | N-Phenylthiourea | Ethanol | Reflux | Good | [3] |
| 4 | Thiosemicarbazide | Ethanol | Reflux | - |
Table 2: Synthesis of 6-(Furan-2-yl)imidazo[2,1-b]thiazole Derivatives
| Entry | 2-Aminothiazole Derivative | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiazole | Ethanol | Reflux | Good | [1] |
| 2 | 2-Amino-4-methylthiazole | Ethanol | Reflux | - | |
| 3 | 2-Amino-4-phenylthiazole | Ethanol | Reflux | - | [1] |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of 2-Bromo-1-furan-2-yl-ethanone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-1-furan-2-yl-ethanone, an α-haloketone, is a highly valuable and versatile building block in synthetic organic chemistry. Its unique structural features, possessing both a reactive bromine atom and a furan moiety, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. The furan ring itself is a key structural motif in numerous natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing this compound, with a focus on thiazoles, imidazo[1,2-a]pyridines, and other important scaffolds.
Application in Thiazole Synthesis (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. This compound serves as an excellent α-haloketone component in this reaction, leading to the formation of 4-(furan-2-yl) substituted thiazoles. These compounds are of significant interest due to the prevalence of the thiazole ring in many approved drugs.
A general workflow for the Hantzsch thiazole synthesis using this compound is depicted below.
Caption: Hantzsch Thiazole Synthesis Workflow.
Quantitative Data for Thiazole Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various 4-(furan-2-yl)thiazole derivatives.
| Product | Thioamide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-(furan-2-yl)thiazole | Thiourea | Ethanol | Reflux | 2 | 92 |
| 4-(Furan-2-yl)-2-phenylthiazole | Thiobenzamide | Ethanol | Reflux | 3 | 85 |
| 2-(4-Chlorophenyl)-4-(furan-2-yl)thiazole | 4-Chlorothiobenzamide | Ethanol | Reflux | 3 | 88 |
| 4-(Furan-2-yl)-2-(4-methoxyphenyl)thiazole | 4-Methoxythiobenzamide | Ethanol | Reflux | 2.5 | 90 |
| 4-(Furan-2-yl)-2-methylthiazole | Thioacetamide | Ethanol | Reflux | 4 | 78 |
Experimental Protocol: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
Materials:
-
This compound (1.89 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of this compound (10 mmol) and thiourea (10 mmol) in ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux with constant stirring for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-amino-4-(furan-2-yl)thiazole.
Application in Imidazo[1,2-a]pyridine Synthesis
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antiviral and anticancer properties. The synthesis of these compounds can be readily achieved by the reaction of a 2-aminopyridine derivative with an α-haloketone. This compound is an effective reagent for the synthesis of 2-(furan-2-yl)imidazo[1,2-a]pyridine derivatives.
The logical flow of the synthesis of imidazo[1,2-a]pyridines is outlined in the following diagram.
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Quantitative Data for Imidazo[1,2-a]pyridine Synthesis
| Product | 2-Aminopyridine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Furan-2-yl)imidazo[1,2-a]pyridine | 2-Aminopyridine | Ethanol | Reflux | 6 | 85 |
| 2-(Furan-2-yl)-7-methylimidazo[1,2-a]pyridine | 2-Amino-4-methylpyridine | DMF | 100 | 4 | 78 |
| 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine | 2-Amino-5-chloropyridine | Ethanol | Reflux | 8 | 82 |
Experimental Protocol: Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridine
Materials:
-
This compound (1.89 g, 10 mmol)
-
2-Aminopyridine (0.94 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
A solution of this compound (10 mmol) and 2-aminopyridine (10 mmol) in ethanol (25 mL) is refluxed for 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the pure product.
Further Applications in Heterocyclic Synthesis
The reactivity of this compound extends to the synthesis of other important heterocyclic systems, including pyrimidines and oxazines, often through multi-component reactions.
Pyrimidine Synthesis
Furanyl-substituted pyrimidines can be synthesized through a one-pot reaction involving this compound, an amidine, and a source of two carbon atoms, such as an α,β-unsaturated ketone.
Oxazine Synthesis
The synthesis of furan-containing 1,4-oxazines can be achieved through the reaction of this compound with 2-aminoalcohols. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
The general workflow for these syntheses is presented below.
Caption: Synthesis of Pyrimidines and Oxazines.
This compound is a cornerstone reagent for the synthesis of a diverse range of furan-substituted heterocyclic compounds. The protocols outlined in this document for the synthesis of thiazoles and imidazo[1,2-a]pyridines are robust and high-yielding. Furthermore, its application in the construction of other heterocyclic systems like pyrimidines and oxazines highlights its broad utility in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, ensures that this compound will remain a key building block for the foreseeable future. Researchers are encouraged to adapt and modify these protocols to explore the synthesis of novel and potentially bioactive molecules.
The Versatility of 2-Bromo-1-furan-2-yl-ethanone in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
Application Note
Introduction
2-Bromo-1-furan-2-yl-ethanone is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl group and the carbon atom bearing a bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity, combined with the inherent biological relevance of the furan moiety, makes it an attractive starting material for drug discovery and development. The furan ring itself is a privileged scaffold, present in numerous natural products and approved drugs, and is known to participate in various biological interactions.
This document provides a detailed overview of the applications of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation of substituted thiazoles. Experimental protocols, quantitative biological data, and visual representations of synthetic pathways are presented to guide researchers in leveraging this valuable synthetic intermediate.
Application in the Synthesis of Bioactive Thiazoles
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide-containing reactant, such as thiourea or a substituted thiourea, to yield a thiazole ring. The resulting 2-amino-4-(furan-2-yl)thiazole scaffold is a core structure in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.
Key Biological Activities of 2-Amino-4-(furan-2-yl)thiazole Derivatives:
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of 2-amino-4-(furan-2-yl)thiazole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular targets like protein kinases.
-
Antimicrobial Activity: This class of compounds has also shown significant promise as antimicrobial agents, with activity against both bacterial and fungal pathogens.
-
Anti-inflammatory Activity: The thiazole nucleus is a common feature in many anti-inflammatory drugs, and derivatives of 2-amino-4-(furan-2-yl)thiazole have been investigated for their potential in this therapeutic area.
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives containing the 4-(furan-2-yl) moiety against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-Pyridine Hybrids | A549 (Lung Cancer) | 0.452 | [1] |
| Substituted Thiazole Derivatives | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [2] |
| Substituted Thiazole Derivatives | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [2] |
| N-(5-methyl-4-phenylthiazol-2-yl) thioacetamides | A549 (Lung Cancer) | >1000 | [3] |
| Pyridazinone-thiazole hybrids | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(furan-2-yl)thiazole via Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of the core 2-amino-4-(furan-2-yl)thiazole scaffold.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and solvent system (e.g., ethyl acetate/hexane)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7). This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Expected Yield: 80-90%
Visualizing the Chemistry
Diagram 1: Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4-(furan-2-yl)thiazole.
Caption: Workflow for the synthesis of 2-amino-4-(furan-2-yl)thiazole.
Diagram 2: Signaling Pathway Inhibition by Thiazole Derivatives
This diagram depicts a simplified signaling pathway that can be targeted by anticancer thiazole derivatives. Many thiazole-based kinase inhibitors function by blocking the ATP binding site of kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
This compound is an invaluable and highly versatile starting material in medicinal chemistry. Its application in the Hantzsch thiazole synthesis provides a straightforward and efficient route to a class of compounds with significant and diverse biological activities, particularly in the realm of anticancer and antimicrobial drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the vast potential of this chemical entity in the development of novel therapeutic agents. Further derivatization of the 2-amino-4-(furan-2-yl)thiazole scaffold offers a promising avenue for the discovery of next-generation pharmaceuticals.
References
Application Notes and Protocols: 2-Bromo-1-furan-2-yl-ethanone as a Versatile Precursor for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-furan-2-yl-ethanone as a key starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. This document details synthetic protocols, quantitative biological activity data, and insights into the mechanism of action of these compounds, particularly their influence on critical signaling pathways implicated in various diseases.
Introduction
This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique structure, featuring a furan ring and an α-haloketone moiety, makes it an ideal precursor for the construction of various heterocyclic systems, including thiazoles and pyrazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active agents with demonstrated antimicrobial, anti-inflammatory, and anticancer properties. The furan nucleus itself is a key component of many bioactive natural products and approved drugs. This document serves as a guide for researchers in the synthesis and evaluation of novel therapeutic agents derived from this versatile precursor.
Experimental Protocols
Detailed methodologies for the synthesis of representative thiazole and pyrazole derivatives from this compound are provided below.
Protocol 1: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
This protocol is based on the well-established Hantzsch thiazole synthesis.
Reaction Scheme:
A schematic for the synthesis of 2-Amino-4-(furan-2-yl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 10 mL of ethanol.
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured over crushed ice.
-
The precipitated solid product is collected by filtration and washed with cold deionized water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(furan-2-yl)thiazole.
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol outlines a general procedure for the synthesis of pyrazole derivatives, which often involves the initial formation of a chalcone intermediate followed by cyclization with a hydrazine derivative.
Workflow for Pyrazole Synthesis:
Application Notes and Protocols: Nucleophilic Substitution Reactions with 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-furan-2-yl-ethanone is a versatile bifunctional reagent widely employed in synthetic organic chemistry. As an α-haloketone, it possesses two electrophilic sites: the carbon atom bearing the bromine, which is susceptible to nucleophilic attack, and the adjacent carbonyl carbon. This dual reactivity makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules, many of which are of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving this compound with various nucleophiles, including nitrogen, sulfur, oxygen, and phosphorus-based reagents.
General Reaction Pathway
The primary reaction pathway involves the displacement of the bromide ion by a nucleophile, following an SN2 mechanism. The general transformation is depicted below:
Caption: General SN2 reaction of this compound.
Reactions with S,N-Nucleophiles: Synthesis of 2-Aminothiazoles
A prominent application of this compound is in the Hantzsch thiazole synthesis, where it reacts with thiourea or substituted thioureas to afford 2-amino-4-(furan-2-yl)thiazole derivatives. These compounds are significant scaffolds in medicinal chemistry.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Conditions | Time (h) | Yield (%) |
| Thiourea | 2-Amino-4-(furan-2-yl)thiazole | Ethanol | Reflux (78 °C) | 1-3 | >90 |
| Phenylthiourea | 4-(Furan-2-yl)-2-(phenylamino)thiazole | Ethanol | Reflux | 2-4 | 85-95 |
| N-ethylthiourea | 2-(Ethylamino)-4-(furan-2-yl)thiazole | Ethanol | Reflux | 2-4 | 88-96 |
Experimental Protocol: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
This protocol describes a general and efficient method for the synthesis of 2-amino-4-(furan-2-yl)thiazole.
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) to the flask.
-
The reaction mixture is then refluxed at 78 °C.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:3).[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured over crushed ice.[1]
-
The resulting solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Caption: Workflow for the synthesis of 2-amino-4-(furan-2-yl)thiazole.
Reactions with N-Nucleophiles
This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, and heterocyclic amines like pyridine, to yield the corresponding α-amino ketones or pyridinium salts.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Conditions | Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)-1-(furan-2-yl)ethanone | Ethanol | Room Temp. | 4-6 | 80-90 |
| Piperidine | 1-(Furan-2-yl)-2-(piperidin-1-yl)ethanone | Dichloromethane | Room Temp. | 3-5 | 85-95 |
| Pyridine | 1-(2-(Furan-2-yl)-2-oxoethyl)pyridin-1-ium bromide | Acetone | Reflux | 2-3 | >90 |
Experimental Protocol: Synthesis of 1-(2-(Furan-2-yl)-2-oxoethyl)pyridin-1-ium bromide
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Pyridine (1.1 mmol, 87 mg)
-
Acetone (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add pyridine (1.1 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours.
-
A precipitate will form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with cold acetone and dry under vacuum to obtain the pyridinium salt.
Reactions with O-Nucleophiles: Williamson Ether Synthesis
The reaction of this compound with alkoxides or phenoxides, known as the Williamson ether synthesis, provides access to α-ether ketones.[2][3] This reaction typically proceeds via an SN2 mechanism.[2][3]
Quantitative Data Summary
| Nucleophile | Base | Product | Solvent | Conditions | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | 1-(Furan-2-yl)-2-phenoxyethanone | Acetone | Reflux | 6-8 | 75-85 |
| 4-Methoxyphenol | NaH | 1-(Furan-2-yl)-2-(4-methoxyphenoxy)ethanone | THF | Room Temp. | 4-6 | 80-90 |
| Sodium Benzoate | - | 2-(Furan-2-yl)-2-oxoethyl benzoate | DMF | 60 °C | 5-7 | 70-80 |
Experimental Protocol: Synthesis of 1-(Furan-2-yl)-2-phenoxyethanone
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Phenol (1.1 mmol, 103 mg)
-
Potassium carbonate (1.5 mmol, 207 mg)
-
Acetone (15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenol (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add acetone (15 mL) and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).
-
After cooling, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ether.
Reactions with P-Nucleophiles: Synthesis of Phosphonium Salts
This compound reacts with phosphines, such as triphenylphosphine, in an SN2 reaction to form phosphonium salts.[4] These salts are valuable intermediates, particularly as precursors to phosphorus ylides for the Wittig reaction.[5]
Quantitative Data Summary
| Nucleophile | Product | Solvent | Conditions | Time (h) | Yield (%) |
| Triphenylphosphine | (2-(Furan-2-yl)-2-oxoethyl)triphenylphosphonium bromide | Toluene | Reflux | 3-5 | >90 |
Experimental Protocol: Synthesis of (2-(Furan-2-yl)-2-oxoethyl)triphenylphosphonium bromide
Materials:
-
This compound (1.0 mmol, 189 mg)
-
Triphenylphosphine (1.0 mmol, 262 mg)
-
Toluene (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1.0 mmol) and triphenylphosphine (1.0 mmol) in toluene (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 3-5 hours.[4]
-
The phosphonium salt will precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the solid with cold toluene and dry it under vacuum.
Caption: Experimental workflow for phosphonium salt synthesis.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of furan-containing compounds. The protocols outlined in this document provide a foundation for its application in the development of novel molecules with potential applications in pharmaceuticals and materials science. The straightforward nature of these nucleophilic substitution reactions, coupled with generally high yields, makes this reagent an attractive choice for various synthetic endeavors.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 3. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of 2-(Furan-2-yl)benzofuran Derivatives and Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(furan-2-yl)benzofuran derivatives, starting from the key reagent 2-Bromo-1-furan-2-yl-ethanone. This document details a one-pot synthetic protocol, summarizes the biological activities of these compounds, and provides insights into their potential mechanisms of action, particularly in the context of anticancer and antimicrobial applications.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[1] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic drugs.[1] The 2-(furan-2-yl)benzofuran core, in particular, represents an interesting structural motif with potential for diverse biological applications. This document outlines a synthetic strategy for accessing these derivatives and summarizes their reported biological data.
Synthesis of 2-(Furan-2-yl)benzofuran Derivatives
A common and effective method for the synthesis of 2-substituted benzofurans involves the reaction of a salicylaldehyde derivative with an α-haloketone. In this case, this compound serves as the α-haloketone, reacting with various substituted salicylaldehydes in a one-pot reaction to yield the desired 2-(furan-2-yl)benzofuran derivatives.
General Reaction Scheme
The synthesis proceeds via an initial O-alkylation of the salicylaldehyde with this compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.
Diagram of the General Synthetic Workflow
Caption: General workflow for the one-pot synthesis of 2-(furan-2-yl)benzofuran derivatives.
Experimental Protocol: One-Pot Synthesis of 2-(Furan-2-yl)benzofurans
This protocol is a general guideline for the synthesis of 2-(furan-2-yl)benzofuran derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Substituted salicylaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dry acetone (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 mmol) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(furan-2-yl)benzofuran derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The following sections summarize the reported anticancer and antimicrobial activities of various benzofuran derivatives, which can serve as a basis for evaluating newly synthesized 2-(furan-2-yl)benzofuran compounds.
Anticancer Activity
Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[2][3] They have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 | [2] |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [2] |
| Benzofuran-2-carboxamide | HCT-116 (Colon) | 0.87 | [4] |
| Benzofuran-2-carboxamide | HeLa (Cervical) | 0.73 | [4] |
| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 | [4] |
| 2-Acetylbenzofuran Hybrid | EGFR Kinase | 0.93 | [4] |
| 3-Methylbenzofuran | A549 (Lung) | 1.48 | [4] |
Mechanism of Anticancer Action
The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[5][6] Some derivatives have been shown to upregulate the expression of the p21Cip/WAF1 gene, a cyclin-dependent kinase inhibitor, in a p53-independent manner, leading to cell cycle arrest and apoptosis.[5] Furthermore, benzofuran derivatives can modulate the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[5][6]
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential mechanism of anticancer action of 2-(furan-2-yl)benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][7]
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivative | Staphylococcus aureus | 50 | [8] |
| Benzofuran Derivative | Enterococcus faecalis | 50 | [8] |
| Benzofuran Derivative | Candida albicans | 25 | [8] |
| 2-Salicyloylbenzofuran | Streptococcus faecalis | 0.06-0.55 mM | [9] |
| 2-Salicyloylbenzofuran | Staphylococcus aureus (MSSA) | 0.06-0.55 mM | [9] |
| 2-Salicyloylbenzofuran | Staphylococcus aureus (MRSA) | 0.12-0.27 mM | [9] |
Mechanism of Antimicrobial Action
The exact mechanism of antimicrobial action for many benzofuran derivatives is still under investigation. However, it is believed that their planar structure allows them to intercalate with the DNA of microorganisms, thereby inhibiting DNA replication and protein synthesis. Additionally, they may disrupt the cell membrane integrity of bacteria and fungi, leading to cell death.
Diagram of a Proposed Antimicrobial Mechanism
Caption: Proposed antimicrobial mechanism of 2-(furan-2-yl)benzofuran derivatives.
Conclusion
The one-pot synthesis of 2-(furan-2-yl)benzofuran derivatives from substituted salicylaldehydes and this compound offers a straightforward and efficient route to a library of novel compounds. The broad spectrum of biological activities reported for the benzofuran scaffold, particularly in anticancer and antimicrobial applications, suggests that these newly synthesized derivatives are promising candidates for further investigation in drug discovery and development programs. The provided protocols and data serve as a foundation for researchers to explore the therapeutic potential of this interesting class of heterocyclic compounds.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of biologically relevant heterocyclic compounds, specifically thiazole and chalcone derivatives, using 2-Bromo-1-furan-2-yl-ethanone as a key starting material. The furan moiety is a significant pharmacophore, and its incorporation into these scaffolds is a strategy for the development of novel therapeutic agents.
Introduction
This compound is a versatile bifunctional reagent. The α-bromoketone functionality serves as a key electrophilic site for nucleophilic substitution and condensation reactions, making it a valuable building block in heterocyclic synthesis. The presence of the furan ring is of particular interest as this five-membered aromatic heterocycle is a core component of numerous natural products and pharmacologically active compounds. Derivatives of furan are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
This document outlines the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis and a furan-chalcone derivative through a Claisen-Schmidt condensation. These protocols are designed to be adaptable for the synthesis of a library of compounds for screening purposes.
Synthesis of 2-Amino-4-(furan-2-yl)thiazole
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. The reaction proceeds through the condensation of an α-haloketone with a thioamide. In this protocol, this compound reacts with thiourea to yield 2-amino-4-(furan-2-yl)thiazole, a scaffold with potential antimicrobial activity.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.89 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of absolute ethanol.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 3-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome:
The procedure is expected to yield 2-amino-4-(furan-2-yl)thiazole as a solid. The yield and melting point should be recorded. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow
Caption: Hantzsch thiazole synthesis workflow.
Synthesis of 1-(Furan-2-yl)-3-(phenyl)prop-2-en-1-one (A Furan-Chalcone)
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction between an aldehyde and a ketone. In this protocol, 2-acetylfuran (as a stand-in for the reactivity of the furan-ketone moiety, given that the bromo-group in the target starting material would be reactive under these basic conditions) is reacted with benzaldehyde to produce a furan-chalcone. These compounds are of interest for their potential anticancer and antimicrobial activities.
Experimental Protocol
Materials:
-
2-Acetylfuran
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of deionized water and 8 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
In a separate beaker, prepare a mixture of 2-acetylfuran (2.20 g, 20 mmol) and benzaldehyde (2.12 g, 20 mmol).
-
Add the mixture of 2-acetylfuran and benzaldehyde dropwise to the cold sodium hydroxide solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 25°C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:4).
-
After the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water.
-
Acidify the mixture by slowly adding 10% aqueous HCl until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral.
-
Dry the product at room temperature.
-
The crude chalcone can be purified by recrystallization from ethanol.
Expected Outcome:
This protocol is expected to produce 1-(Furan-2-yl)-3-(phenyl)prop-2-en-1-one as a crystalline solid. The yield and melting point should be determined. Characterization can be carried out using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reaction Workflow
Caption: Claisen-Schmidt condensation workflow.
Data Presentation
Table 1: Antimicrobial Activity of Furan-Thiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4a | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |
| 4b | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |
| 4c | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |
| 4g | Staphylococcus aureus | - (19 mm inhibition zone) | [1] |
| 4g | Escherichia coli | - (17 mm inhibition zone) | [1] |
Note: MIC stands for Minimum Inhibitory Concentration.
Table 2: Biological Activity of Furan-Chalcone Derivatives
| Compound ID | Cell Line / Organism | Activity | Value | Reference |
| Furochalcone 8 | HL60 (promyelocytic leukemia) | Antiproliferative | IC₅₀ = 17.2 µM | [2] |
| Compound 4 | Enterococcus faecalis | Antimicrobial | MIC = 100 µg/mL | [3] |
| Compound 4 | Candida albicans | Antimicrobial | MIC = 100 µg/mL | [3] |
Note: IC₅₀ stands for the half maximal inhibitory concentration.
Conclusion
The protocols detailed above provide a foundation for the synthesis of furan-containing thiazoles and chalcones from this compound and related precursors. The resulting compounds are valuable candidates for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The provided data from existing literature underscores the potential of these molecular scaffolds. Researchers are encouraged to utilize these methods to generate novel derivatives and explore their structure-activity relationships.
References
- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 3. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-furan-2-yl-ethanone
Welcome to the technical support center for the purification of 2-Bromo-1-furan-2-yl-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My purified this compound is a yellow or brownish oil instead of a solid. What is the cause and how can I fix it?
A1: The presence of an oily product often indicates impurities. This compound has a relatively low melting point (around 34°C), and impurities can depress it further, causing it to appear as an oil at room temperature. Common impurities include unreacted 2-acetylfuran, dibrominated byproducts, and residual solvents.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample by Thin Layer Chromatography (TLC) or ¹H NMR to identify the presence of impurities.
-
Column Chromatography: If multiple spots are visible on the TLC plate, column chromatography is the recommended purification method. Use a silica gel stationary phase with a hexane/ethyl acetate gradient.
-
Recrystallization: If the product is only slightly impure, recrystallization from a suitable solvent like isopropanol or a mixed solvent system of hexane and ethyl acetate may induce crystallization.
-
Q2: After purification by column chromatography, my yield of this compound is very low. What are the potential reasons for this?
A2: Low recovery after column chromatography can be attributed to several factors:
-
Improper Solvent System: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all.
-
Compound Instability: this compound can be sensitive to prolonged exposure to silica gel, which is slightly acidic. This can lead to degradation on the column.
-
Co-elution with Impurities: If impurities have a similar polarity to the desired product, they may elute together, leading to impure fractions that are subsequently discarded, thus lowering the overall yield of pure product.
-
Troubleshooting Steps:
-
Optimize TLC: Before running the column, optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.35 for the desired compound.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period.
-
Use a Gradient: Employ a shallow gradient of ethyl acetate in hexane to ensure good separation from both less polar and more polar impurities.
-
Q3: My product has a persistent yellow color even after purification. How can I remove the color?
A3: A persistent yellow or brown color can be due to trace impurities or degradation products.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the solution gently and then filter the charcoal through Celite. Recrystallize the product from the filtrate.
-
Multiple Purifications: In some cases, a second purification step (e.g., recrystallization after column chromatography) may be necessary to remove persistent colored impurities.
-
Q4: I am observing a new spot on my TLC plate after leaving the purified compound to stand for a few days. What is happening?
A4: this compound can be unstable and may decompose over time, especially when exposed to light, air, or moisture. The new spot is likely a degradation product. The presence of acidic impurities, such as residual HBr from the synthesis, can also accelerate decomposition.
-
Troubleshooting Steps:
-
Proper Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended). Protect it from light by using an amber vial or wrapping the container in aluminum foil.
-
Neutralization during Workup: Ensure that the crude product is thoroughly washed to remove any acidic impurities before the final purification step. A wash with a dilute sodium bicarbonate solution can be effective.
-
Quantitative Data Summary
The following table summarizes typical data associated with the purification of this compound.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient | Isopropanol or Hexane/Ethyl Acetate |
| Typical Purity | >97% | >98% |
| Expected Recovery | 60-85% | 70-90% |
| Common Impurities Removed | 2-acetylfuran, dibrominated byproduct | Minor impurities, colored byproducts |
Experimental Protocols
Purification by Column Chromatography
This method is effective for purifying crude this compound containing significant amounts of impurities.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of hexane and ethyl acetate. Start with a ratio of 95:5 (hexane:ethyl acetate) and adjust the polarity to achieve an Rf value of approximately 0.35 for the product spot.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with hexane.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate, based on the prior TLC analysis. A typical gradient might start at 2% ethyl acetate in hexane and slowly increase to 10%.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Purification by Recrystallization
This method is suitable for purifying this compound that is already of moderate purity.
Methodology:
-
Solvent Selection:
-
Place a small amount of the impure product in a test tube.
-
Add a small amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture of hexane and ethyl acetate).
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution briefly and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent. A 50-80% aqueous ethanol solution can also be used for washing the crystals.[1]
-
Logical Workflow Diagram
The following diagram illustrates a typical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-1-furan-2-yl-ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-furan-2-yl-ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
Possible Causes:
-
Sub-optimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or lead to the formation of side products. The alpha-bromination of ketones is often temperature-sensitive.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Inefficient Brominating Agent: The reactivity of the brominating agent (e.g., molecular bromine vs. N-Bromosuccinimide) can affect the overall yield.
-
Presence of Moisture: Moisture can react with the brominating agent and interfere with the desired reaction.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Temperature Optimization: For bromination using molecular bromine (Br₂), it is crucial to maintain a low temperature (e.g., 0-10°C) during the addition of bromine to control its reactivity and minimize side reactions.[1]
-
Solvent Selection: Common solvents for this synthesis include diethyl ether, dioxane, or methylene chloride.[1] The choice may depend on the specific brominating agent and reaction conditions.
-
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common alternative to liquid bromine, it can sometimes lead to a mixture of products, including bromination on the furan ring itself, especially if not used under optimized conditions.[1] Molecular bromine often provides better selectivity for the desired alpha-bromination.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the starting material (2-acetylfuran) is fully consumed before workup.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. How can I improve the selectivity of the reaction?
Possible Causes:
-
Over-bromination: Addition of excess brominating agent can lead to the formation of di-brominated or other poly-brominated byproducts.
-
Furan Ring Bromination: The furan ring is an electron-rich aromatic system and can undergo electrophilic substitution (bromination) under certain conditions.[1]
-
Radical Reactions with NBS: When using N-Bromosuccinimide (NBS), radical-initiated side reactions can occur, leading to bromination at unintended positions.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 2-acetylfuran to the brominating agent. Adding the bromine dropwise allows for better control.
-
Temperature and Catalyst Control: Maintaining a low temperature during the reaction minimizes the energy available for competing side reactions. When using NBS, avoiding radical initiators like AIBN or UV light can help prevent unwanted radical bromination.
-
Selective Bromination Method: A selective method for the synthesis of 2-(bromoacetyl)-5-methylfuran has been developed using molecular bromine, which could be adapted for 2-acetylfuran.
Q3: How can I effectively purify the crude this compound product?
Common Impurities:
-
Unreacted 2-acetylfuran
-
Di-brominated byproducts
-
Products of furan ring bromination
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol is often a suitable solvent for recrystallization.
-
Flash Chromatography: For complex mixtures or oily products, flash column chromatography using silica gel is an effective purification technique. A common eluent system is a mixture of ethyl acetate and hexanes.[2] For instance, a gradient of 10% to 20% ethyl acetate in hexanes has been successfully used to purify 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone, a similar compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common precursor for the synthesis is 1-(furan-2-yl)ethanone, also known as 2-acetylfuran.[1]
Q2: What are the most common brominating agents used for this synthesis?
The two most common brominating agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Q3: Why is temperature control so critical in this reaction?
The furan ring is susceptible to electrophilic attack by bromine.[1] Performing the reaction at reduced temperatures helps to control the reactivity of the bromine and favors the desired alpha-bromination of the ketone over the bromination of the furan ring.[1]
Q4: Are there any safety precautions I should be aware of?
-
Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: Is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] Handle with appropriate PPE.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and away from ignition sources.
Data Presentation
| Parameter | Method 1: Bromination with Br₂ | Method 2: Bromination with NBS | Notes |
| Starting Material | 2-acetylfuran | 2-acetylfuran | |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | |
| Solvent | Dioxane/Ether mixture or Methylene Chloride[1] | Carbon Tetrachloride (traditional), Ethanol/Methanol (alternative) | The use of CCl₄ is discouraged due to toxicity. |
| Temperature | 0-10°C (ice bath)[1] | Room temperature to reflux, depending on the protocol | Temperature control is crucial for selectivity with Br₂. |
| Catalyst/Initiator | Not typically required | Radical initiator (e.g., AIBN, BPO) in traditional methods; may not be needed in alternative protocols. | Radical initiators can sometimes lead to side products. |
| Reported Yield | Can be high with good selectivity | Variable, can produce mixtures of products | Yield is highly dependent on reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Molecular Bromine
This protocol is based on the general method for alpha-bromination of ketones.
Materials:
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2-acetylfuran
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Molecular Bromine (Br₂)
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Dioxane (anhydrous)
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Diethyl ether (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylfuran in a mixture of anhydrous dioxane and diethyl ether.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add a solution of molecular bromine in the same solvent mixture dropwise to the stirred solution of 2-acetylfuran over a period of 30-60 minutes. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and the solution is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a general method and may require optimization for this specific substrate.
Materials:
-
2-acetylfuran
-
N-Bromosuccinimide (NBS)
-
Ethanol or Methanol
-
Thiourea (optional, can improve selectivity)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-acetylfuran in ethanol or methanol.
-
Add thiourea (if used) and stir until it dissolves.
-
Add N-Bromosuccinimide (NBS) in one portion to the solution.
-
Stir the reaction mixture at a temperature between 20-80°C for 20-30 minutes, or until TLC analysis shows the reaction is complete.
-
If the product precipitates as a solid, cool the reaction mixture and collect the solid by vacuum filtration. Wash the filter cake with the reaction solvent and dry under vacuum.
-
If the product is an oil, remove the solvent by rotary evaporation. Add a suitable solvent like carbon tetrachloride (or a safer alternative like ethyl acetate) to dissolve the product and filter off any insoluble succinimide.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-furan-2-yl-ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-1-furan-2-yl-ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the α-bromination of 2-acetylfuran?
A1: The α-bromination of 2-acetylfuran, an α-halogenation of a ketone, typically proceeds through an acid-catalyzed enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr in acetic acid), which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). A subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-brominated product, this compound. Under acidic conditions, the reaction generally stops at mono-bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.[1]
Q2: What are the common brominating agents for this synthesis, and how do they differ?
A2: The two most common brominating agents for this transformation are elemental bromine (Br₂) and N-bromosuccinimide (NBS).
-
Elemental Bromine (Br₂): Often used in a solvent like acetic acid, Br₂ is a strong brominating agent. The reaction is typically acid-catalyzed, with HBr often being generated in situ or added.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[2] It is often used in a non-polar solvent like carbon tetrachloride (CCl₄) and can be initiated by light or a radical initiator. For α-bromination of ketones, NBS can also be used under acidic conditions. A key advantage of NBS is that it provides a low, constant concentration of Br₂, which can help to minimize side reactions.
Q3: Is the furan ring stable under the reaction conditions?
A3: The furan ring is an electron-rich aromatic system and can be susceptible to electrophilic attack, including bromination. However, under controlled acidic conditions for α-bromination of the ketone, the acetyl group is deactivating, which reduces the reactivity of the furan ring towards electrophilic substitution. While ring bromination is a potential side reaction, careful control of reaction conditions (e.g., temperature, stoichiometry of the brominating agent) can minimize this. Studies have shown that the furan ring can be stable during bromination reactions when appropriate conditions are employed.
Q4: What are the main side products I should be aware of?
A4: The primary side products in the synthesis of this compound are:
-
Dibrominated product (2,2-Dibromo-1-furan-2-yl-ethanone): This can form if an excess of the brominating agent is used or if the reaction is run for too long, especially under basic conditions.
-
Ring-brominated products (e.g., 2-Bromo-1-(5-bromo-furan-2-yl)-ethanone): The furan ring can undergo electrophilic bromination, particularly at the 5-position.[2]
-
Unreacted 2-acetylfuran: Incomplete reaction will lead to the presence of the starting material in the crude product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Insufficient catalyst (if applicable). 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh bottle of brominating agent. 2. Ensure the appropriate amount of acid catalyst is used. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Extend the reaction time and monitor the consumption of starting material by TLC. |
| Formation of Multiple Products (low selectivity) | 1. Over-bromination leading to di- and poly-brominated products. 2. Bromination on the furan ring. 3. Reaction temperature is too high. | 1. Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture. Consider using a milder agent like NBS. 2. Maintain a low reaction temperature and use a non-polar solvent if using NBS. 3. Perform the reaction at a lower temperature to improve selectivity. |
| Product is an intractable oil or fails to crystallize | 1. Presence of impurities, such as side products or residual solvent. 2. The product may be low melting. | 1. Purify the crude product using flash column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution to a lower temperature. |
| Reaction turns very dark or forms tar | 1. Decomposition of the furan ring under harsh acidic conditions. 2. Reaction temperature is too high, leading to polymerization or decomposition. | 1. Use a milder acid catalyst or a shorter reaction time. 2. Ensure the reaction temperature is well-controlled. Consider using NBS in a non-polar solvent. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Data on Reaction Conditions
The optimal conditions for the α-bromination of ketones can vary depending on the substrate and the desired selectivity. The following table provides a summary of conditions that have been reported for the bromination of acetophenone derivatives, which can serve as a starting point for the optimization of the 2-acetylfuran bromination.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | >80 | Good yields are achieved at elevated temperatures.[1] |
| N-Bromosuccinimide (NBS) | Acetic Anhydride/Acetic Acid | Not specified | - | Can lead to a mixture of α-bromo and ring-brominated products.[2] |
| N-Bromosuccinimide (NBS) | CCl₄ | Reflux | - | Often used for radical-initiated bromination, which may not be selective for the α-position in this case. |
| Bromine (Br₂) | H₂SO₄/CHCl₃ | Reflux | High | Sulfuric acid can be an effective catalyst for regioselective α-bromination. |
Experimental Protocols
Protocol 1: Bromination of 2-Acetylfuran using Pyridine Hydrobromide Perbromide in Acetic Acid
This protocol is adapted from a procedure for the bromination of substituted acetophenones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylfuran (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethanol and water or hexanes and ethyl acetate are good starting points for solvent screening.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Technical Support Center: 2-Bromo-1-furan-2-yl-ethanone
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Bromo-1-furan-2-yl-ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a tightly sealed, brown reagent bottle to protect it from light, which can cause decomposition or oxidation.[1] It is recommended to store it in a cool, dry place, with some suppliers suggesting temperatures between 0-8°C or even in a freezer at under -20°C.[2][3] To prevent contact with moisture and air, storing under an inert gas atmosphere, such as nitrogen, is also advised.[1][4]
Q2: What are the known instabilities and degradation pathways for this compound?
A2: this compound is a reactive α-bromoketone and is susceptible to degradation.[1] It is sensitive to moisture and can slowly hydrolyze when exposed to air, which may generate hydrogen bromide.[1] The compound is also known to react with nucleophilic reagents like water, amines, and alcohols.[1] Contact with strong bases should be avoided as it can lead to elimination or hydrolysis reactions.[1] Long-term storage can result in the compound turning a slightly brownish-yellow color due to oxidation.[1]
Q3: What are the typical impurities found in this compound?
A3: Impurities in this compound can include hydrogen bromide, furan derivatives, or hydrolysis products.[1] The purity of industrial-grade product is typically ≥95%, while high-purity products for scientific research are ≥98% pure, as determined by Gas Chromatography (GC).[1]
Q4: What are the main safety hazards associated with this compound?
A4: this compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] It is toxic if swallowed and fatal if inhaled.[4] Therefore, it is imperative to handle this compound in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to prolonged exposure to air and/or light. | Store the compound in a brown, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and air during handling. For future purchases, consider smaller quantities to reduce storage time. |
| Decreased Purity/Presence of Impurities in Analysis (e.g., GC, NMR) | Hydrolysis from exposure to moisture. Reaction with nucleophilic solvents or contaminants. Degradation from improper storage temperature. | Ensure the compound is stored in a dry environment and handled under anhydrous conditions when possible. Use non-nucleophilic, dry solvents for reactions. Verify that the storage temperature is consistently maintained at the recommended level (e.g., 2-8°C). |
| Inconsistent Reaction Yields | Degradation of the starting material. Inaccurate quantification due to the presence of impurities. | Before use, it is advisable to check the purity of the compound, for example, by taking a melting point or running a quick NMR spectrum. If degradation is suspected, consider purifying the material before use (e.g., by distillation under reduced pressure). |
| Formation of Acidic Byproducts (e.g., HBr) | Hydrolysis of the α-bromo group. | Avoid exposure to moisture during storage and handling. If the presence of acid is suspected to be problematic for a reaction, consider using a non-nucleophilic base as an acid scavenger. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
Analytical balance
-
Vials with inert gas sealing capability
-
Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
-
Light exposure chamber (optional)
-
Analytical instrumentation (e.g., HPLC, GC, NMR)
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
2. Experimental Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into several vials.
-
Stress Conditions: Subject the vials to different storage conditions:
-
Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light: Expose some vials to light (e.g., in a light exposure chamber or near a window) while keeping control vials in the dark.
-
Humidity: Store vials in environments with controlled humidity levels (e.g., using desiccators or humidity chambers).
-
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each condition for analysis.
-
Analysis:
-
Visual Inspection: Note any changes in color or physical state.
-
Purity Analysis: Dissolve a known amount of the sample in a suitable anhydrous solvent and analyze the purity using a validated analytical method (e.g., HPLC or GC).
-
Degradant Identification: If significant degradation is observed, techniques like LC-MS or GC-MS can be used to identify the degradation products. NMR spectroscopy can also be used to observe structural changes.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-bromo-1-(2-furyl)ethanone 97% | CAS: 15109-94-1 | AChemBlock [achemblock.com]
- 3. 2-BROMO-1-(2-FURYL)-1-ETHANONE CAS#: 15109-94-1 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-1-furan-2-yl-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Bromo-1-furan-2-yl-ethanone in various chemical transformations.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, such as low product yield, recovery of starting material, and formation of side products.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions
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Insufficient Activation of the α-Carbon: The electrophilicity of the carbon bearing the bromine is crucial for nucleophilic attack.
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Solution 1: Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the rate of S(_N)2 reactions.
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Solution 2: Catalyst Choice for Cross-Coupling: For reactions like Suzuki, Heck, or Sonogashira coupling, the choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can improve the efficiency of oxidative addition.
-
-
Steric Hindrance: The furan ring and the carbonyl group may sterically hinder the approach of the nucleophile or the organometallic reagent.
-
Solution: Temperature Adjustment: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential decomposition.
-
-
Decomposition of Starting Material: this compound can be unstable under certain conditions.
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Solution: Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially in organometallic reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for addressing low or no conversion of this compound.
Issue 2: Formation of Side Products
Common Side Reactions and Mitigation Strategies
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[1][2][3]
-
Mitigation: Use a non-basic or weakly basic reaction medium if this rearrangement is not the desired pathway. For nucleophilic substitutions, using the nucleophile itself as the base (if it is a reasonably strong base) can sometimes minimize this side reaction. When using alkoxide bases like sodium methoxide, ester formation via the Favorskii rearrangement is a common outcome.[1][2][3]
-
-
Elimination Reactions: Strong, sterically hindered bases can promote the elimination of HBr to form an α,β-unsaturated ketone.
-
Mitigation: Use a less hindered base or milder reaction conditions.
-
-
Self-Condensation: Under basic conditions, the enolizable starting material can undergo self-condensation reactions.
-
Mitigation: Add the base slowly at a low temperature to control the concentration of the enolate.
-
-
Homocoupling (in Cross-Coupling Reactions): In Suzuki or Sonogashira reactions, homocoupling of the boronic acid or alkyne can occur.
-
Mitigation: Ensure the reaction is thoroughly degassed to remove oxygen. The choice of palladium precursor and ligands can also influence the extent of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in nucleophilic substitution reactions?
A1: The primary challenges include the relatively lower reactivity of the α-bromo position compared to simpler α-bromo ketones due to the electronic properties of the furan ring. Additionally, side reactions such as the Favorskii rearrangement under basic conditions can reduce the yield of the desired substitution product.
Q2: How can I improve the yield of the Hantzsch thiazole synthesis using this substrate?
A2: To improve the yield of 2-amino-4-(furan-2-yl)thiazole, ensure the use of a slight excess of thiourea. The reaction is typically carried out in a polar solvent like ethanol or methanol. Heating is generally required to drive the reaction to completion. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Hantzsch syntheses.[4]
Q3: What are the key parameters to control in a Suzuki-Miyaura coupling with this compound?
A3: The key parameters are the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates like 2-bromo-furans, ligands such as SPhos or XPhos may be more effective than traditional triphenylphosphine. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water) is recommended to optimize the reaction. Dehalogenation of the starting material can be a competing side reaction.[5]
Q4: Is this compound suitable for Sonogashira and Heck couplings?
A4: Yes, α-bromo ketones can participate in Sonogashira and Heck couplings, but optimization is often necessary. For Sonogashira reactions, a copper co-catalyst is typically used alongside the palladium catalyst.[6] For Heck reactions, the choice of base and the electronic nature of the alkene partner are crucial. Electron-rich olefins may require different conditions compared to electron-poor ones.[7][8]
Q5: How should I store this compound?
A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It is recommended to store it in a cool, dry, and dark place under an inert atmosphere to prevent decomposition.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and representative cross-coupling reactions of analogous bromo-heterocyclic compounds.
Table 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone from 2-Acetylfuran
| Reagent | Catalyst | Solvent | Conditions | Time | Yield (%) |
| NBS | p-TsOH (10 mol%) | Dichloromethane | Microwave, 80°C | 30 min | 92 |
NBS = N-Bromosuccinimide, p-TsOH = p-Toluenesulfonic acid
Table 2: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with Arylboronic Acids
| Arylboronic Acid | Catalyst (3 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 93 |
Note: This data is for an analogous bromo-heterocyclic compound and serves as a starting point for optimization.[9]
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene (Illustrative Conditions)
| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | CuI (5 mol%) | 3-Pphen (5 mol%) | K₂CO₃ | Water | 100 | High |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | - | Et₃N | DMF | RT | 95 |
Note: These are general conditions for Sonogashira couplings and would require optimization for this compound.[6]
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(furan-2-yl)thiazole
This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of 5% sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-(furan-2-yl)thiazole.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (for Optimization)
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathways of this compound
Caption: Key reaction pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 2-Bromo-1-furan-2-yl-ethanone
Welcome to the technical support center for the recrystallization of 2-Bromo-1-furan-2-yl-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent volume. 2. The chosen solvent has poor solubility for the compound, even at elevated temperatures. 3. The undissolved material is an insoluble impurity. | 1. Add small additional portions of hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce recovery yield. 2. Select a more suitable solvent or a solvent mixture. Refer to the Solvent Suitability Table below. 3. If a small amount of material remains undissolved after adding a reasonable amount of solvent, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree, causing the compound to separate as a liquid. 3. The presence of significant impurities can lower the melting point of the mixture. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level. Allow the solution to cool more slowly. 3. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too rapid. 3. The solution is clean and lacks nucleation sites. | 1. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound. |
| Crystal formation is very rapid and results in a fine powder. | 1. The solution was cooled too quickly. 2. The solution was agitated during the cooling process. | 1. Reheat the solution to redissolve the solid, and then allow it to cool to room temperature undisturbed on a surface that does not conduct heat away too quickly (e.g., a cork ring or folded towel). 2. Avoid moving or disturbing the flask during the crystal growth phase. |
| Low recovery of the purified compound. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The crystals were not completely collected from the flask. 3. The crystals are still wet with solvent. | 1. Reduce the amount of solvent used in subsequent attempts. The minimum amount of hot solvent should be used to dissolve the compound. 2. Rinse the flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter funnel to collect any remaining crystals. 3. Ensure the crystals are thoroughly dried under vacuum to remove all residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While an ideal single solvent may vary depending on the impurities present, a mixed solvent system of ethanol and water is often effective. Chloroform has also been reported for the recrystallization of a closely related derivative, 2-bromo-1-(2-furanyl)ethanone oxime, with good recovery. A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Start by adding a small volume of solvent to your compound and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the entire solid has just dissolved.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is typically an indication of impurities remaining in your sample. A second recrystallization may be necessary to improve the purity. It is also important to ensure the product is completely dry, as residual solvent can also depress the melting point.
Q4: Is it necessary to use a hot filtration step?
A4: A hot filtration is only necessary if you observe insoluble impurities in your hot solution. If the solution is clear after dissolving your compound, you can proceed directly to the cooling step.
Q5: What is the purpose of washing the crystals with cold solvent after filtration?
A5: Washing the collected crystals with a small amount of cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use cold solvent to minimize the loss of your purified product, as it will have some solubility in the solvent.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol provides a general methodology for the recrystallization of this compound using a mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a water bath) while swirling until the solid dissolves completely.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, ensure the flask is not disturbed during this period. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Solvent Suitability for Recrystallization of α-Bromo Ketones
| Solvent/Solvent System | Suitability | Notes |
| Ethanol/Water | Good | A commonly used mixed-solvent system that allows for fine-tuning of polarity. Good for moderately polar compounds. |
| Isopropanol | Moderate | Can be a suitable single solvent. The compound should be soluble in hot isopropanol and sparingly soluble when cold. |
| Chloroform | Good | Has been shown to be effective for a structurally similar compound, yielding good recovery.[1] |
| Hexane/Ethyl Acetate | Moderate | A non-polar/polar mixture that can be effective. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Toluene | Poor to Moderate | May be suitable for less polar impurities. |
Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart illustrating the troubleshooting steps for the recrystallization process.
References
Safe handling and disposal of 2-Bromo-1-furan-2-yl-ethanone
This guide provides essential safety information, handling protocols, and disposal procedures for 2-Bromo-1-furan-2-yl-ethanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you must wear protective gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection.[2][3] Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[2]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately take off all contaminated clothing and rinse the affected area with plenty of water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] In both cases, seek immediate medical attention.[2][3]
Q4: How should I respond to a spill of this compound?
A4: For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Sweep up the spilled solid material, avoiding dust formation, and collect it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains or waterways.[4]
Q5: What is the proper procedure for storing this chemical?
A5: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[2][3]
Q6: How do I properly dispose of waste this compound and contaminated materials?
A6: Dispose of contents and containers to an approved waste disposal plant.[2][3] The material can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to be released into the environment.[4] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being rendered unusable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye or skin irritation during handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately cease work and follow first-aid procedures. For skin, remove contaminated clothing and wash with soap and water. For eyes, flush with water for at least 15 minutes. Seek immediate medical attention.[2][4] Review and upgrade PPE to include chemical-resistant gloves, lab coat, and chemical safety goggles or a face shield. |
| A strong, irritating odor is detected | Improper storage or handling, leading to vapor release. | Ensure all work is conducted in a certified chemical fume hood.[2] Check that the container is tightly sealed when not in use.[2][4] If the odor persists, evacuate the area and assess for potential spills. |
| The compound has discolored or degraded | Improper storage conditions (e.g., exposure to moisture, light, or incompatible materials). | Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] The container should be kept tightly closed.[2][4] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 189.01 g/mol [1] |
| IUPAC Name | 2-bromo-1-(furan-2-yl)ethanone[1] |
| CAS Number | 15109-94-1[5] |
| Appearance | Solid (form may vary) |
| Purity | >95% to 97%[2][5] |
Experimental Protocol: General Handling and Weighing
This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.
1. Preparation and Personal Protective Equipment (PPE):
- Confirm that a chemical fume hood is certified and functioning correctly.
- Ensure that an eyewash station and safety shower are accessible.[2]
- Don appropriate PPE: chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.
2. Weighing Procedure:
- Perform all manipulations of the solid compound within the chemical fume hood.
- Place a tared weigh boat on an analytical balance inside the fume hood.
- Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
- Avoid generating dust. If dust is formed, ensure it is contained within the fume hood.[2]
- Securely close the storage container immediately after use.
- Record the weight and proceed with the experimental work.
3. Post-Handling and Waste Disposal:
- Clean any residual powder from the spatula and balance using a dry wipe, which should then be disposed of as hazardous waste.
- Dispose of the weigh boat and any other contaminated disposable materials in a designated, sealed hazardous waste container.
- Wipe down the work surface within the fume hood.
- Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the hazardous waste stream.
- Wash hands thoroughly with soap and water after completing the work.[2]
Visual Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Troubleshooting guide for reactions with 2-Bromo-1-furan-2-yl-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-furan-2-yl-ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile α-bromo ketone commonly used as a building block in various organic syntheses. The most frequent applications include:
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Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas to form 2-aminothiazole derivatives. This is a classic and high-yielding method for constructing the thiazole ring.[1]
-
Claisen-Schmidt Condensation: Reaction with aldehydes or ketones in the presence of a base to synthesize chalcones and their analogues. This reaction is fundamental for creating α,β-unsaturated ketones.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a lachrymator and skin irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Q3: How should this compound be stored?
A3: This compound should be stored in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended to maintain its stability over time.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone, such as this compound, with a thioamide. A common example is the reaction with thiourea to yield 2-amino-4-(furan-2-yl)thiazole.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure an appropriate solvent is used (e.g., ethanol, methanol). - Increase the reaction temperature; refluxing is often necessary. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. |
| Degradation of Starting Material | - Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. - Ensure the starting this compound is pure and has not decomposed during storage. |
| Incorrect pH | - The reaction is typically carried out under neutral or slightly acidic conditions. If using a salt of the thioamide, neutralization might be necessary. Some variations of the Hantzsch synthesis are performed under acidic conditions, which can alter the regioselectivity of the product.[2] |
| Poor Quality Reagents | - Use freshly purified reagents. Thiourea can absorb moisture, which may affect the reaction. |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of this compound | - This can occur under basic conditions. Ensure the reaction is not basic unless specified by the protocol. |
| Formation of Isomeric Thiazoles | - With unsymmetrical thioamides, the formation of regioisomers is possible. The regioselectivity can sometimes be controlled by adjusting the reaction conditions, such as pH.[2] |
| Furan Ring Opening | - The furan ring can be sensitive to strongly acidic or basic conditions. Maintain a pH as close to neutral as possible unless the specific protocol dictates otherwise. |
Experimental Protocol: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
This protocol provides a general guideline for the Hantzsch thiazole synthesis.
| Parameter | Value |
| Reactants | This compound, Thiourea |
| Molar Ratio | 1 : 1.2 (Ketone : Thiourea) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Work-up | 1. Cool the reaction mixture. 2. Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product. 3. Filter the solid, wash with water, and dry. |
| Purification | Recrystallization from ethanol. |
| Expected Yield | 70-90% |
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(furan-2-yl)thiazole.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone and an aldehyde that lacks α-hydrogens. In this case, this compound can react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base.
Problem 1: Low Yield of Chalcone
| Potential Cause | Troubleshooting Suggestion |
| Cannizzaro Reaction of Aldehyde | - This side reaction can occur if the base concentration is too high or the temperature is elevated. Use a catalytic amount of a moderately strong base (e.g., NaOH or KOH). |
| Self-condensation of the Ketone | - While less common for ketones compared to aldehydes, it can still occur. Add the ketone slowly to the mixture of the aldehyde and base. |
| Reversibility of the Aldol Addition | - The initial aldol addition is reversible. Ensure the subsequent dehydration to the stable α,β-unsaturated ketone is favored, typically by heating. |
| Steric Hindrance | - Bulky substituents on either the ketone or the aldehyde can hinder the reaction. Longer reaction times or a stronger base might be required. |
| Furan Ring Instability | - Strong basic conditions can potentially lead to furan ring opening or other side reactions. Use the minimum effective amount of base and moderate temperatures. |
Problem 2: Product Purification Issues
| Potential Cause | Troubleshooting Suggestion |
| Unreacted Aldehyde | - Unreacted aromatic aldehydes can be difficult to separate from the chalcone product. A wash with a sodium bisulfite solution can help remove excess aldehyde.[3] |
| Oily Product Instead of Solid | - The product may not crystallize easily. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Purification by column chromatography may be necessary. |
| Mixture of Geometric Isomers (E/Z) | - The Claisen-Schmidt condensation typically favors the formation of the more stable E-isomer. However, small amounts of the Z-isomer may be present. Purification by recrystallization or chromatography can often isolate the major isomer. |
Experimental Protocol: Synthesis of (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one (a furan-chalcone analog)
This protocol is adapted from general Claisen-Schmidt procedures and provides a starting point for optimization.
| Parameter | Value |
| Reactants | 2-Acetylfuran, Benzaldehyde |
| Molar Ratio | 1 : 1 (Ketone : Aldehyde) |
| Solvent | Ethanol |
| Base | 10% Aqueous NaOH (catalytic amount) |
| Temperature | Room Temperature, then gentle heating if necessary |
| Reaction Time | 2-24 hours |
| Work-up | 1. Pour the reaction mixture into ice water. 2. Acidify with dilute HCl to precipitate the product. 3. Filter the solid, wash with cold water, and dry. |
| Purification | Recrystallization from ethanol or ethanol/water mixture. |
| Reported Yields | Yields for similar furan-based chalcones can range from 65% to over 90% depending on the specific substrates and conditions. |
Logical Relationship in Claisen-Schmidt Condensation
Caption: Key steps in the Claisen-Schmidt condensation reaction.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and purification of α-keto substituted chalcones | Poster Board #1617 - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
The Rising Potential of 2-Bromo-1-furan-2-yl-ethanone Derivatives in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, furan derivatives have consistently demonstrated a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile starting material, 2-Bromo-1-furan-2-yl-ethanone, against other relevant alternatives, supported by available experimental data. While specific quantitative data for a broad series of this compound derivatives is limited in publicly accessible literature, this guide extrapolates from structurally similar furan-containing compounds to provide a valuable comparative overview of their antimicrobial, anticancer, and anti-inflammatory potential.
Antimicrobial Activity: A New Frontier in Combating Resistance
Furan-containing compounds have emerged as promising candidates in the fight against microbial resistance. The incorporation of various heterocyclic moieties onto the furan scaffold, often via reaction with this compound, has yielded derivatives with significant antibacterial and antifungal properties.
| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Furan-Rhodanine | 5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives | Staphylococcus aureus (MRSA) | 2 - 4 | Vancomycin | 1 |
| Furan-Rhodanine | 5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives | Enterococcus faecalis (VRE) | 4 - 8 | Linezolid | 2 |
| Furan-Thiazole | 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives | Candida albicans | 16 - 64 | Ketoconazole | 8 |
| Furan-Triazole | Tetrazole-furan hybrids | Staphylococcus aureus | ~3.9 | Penicillin | ~0.12 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antibacterial and antifungal activities of the synthesized compounds are commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
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Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the absorbance at 600 nm.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The furan scaffold is a recurring motif in a number of anticancer agents. Derivatives of this compound, particularly those incorporating other heterocyclic rings like thiazole, pyrazole, and pyrimidine, have been investigated for their cytotoxic effects against various cancer cell lines.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative furan derivatives against different human cancer cell lines.
| Compound Class | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Furan-Chalcone | 3-(furan-2-yl)pyrazolyl hybrid chalcones | A549 (Lung) | 27.7 | Doxorubicin | 28.3 |
| Furan-Chalcone | 3-(furan-2-yl)pyrazolyl hybrid chalcones | HepG2 (Liver) | 26.6 | Doxorubicin | 21.6 |
| Benzofuran-Thiazole | Benzofuran bearing thiazole hybrids | Various (NCI-60 panel) | 0.295 - 4.15 | Doxorubicin | Varies |
| Furanone | Silylated mucobromic acid derivatives | HCT-116 (Colon) | 1.3 - 21.3 | 5-Fluorouracil | ~5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Generalized apoptotic pathway induced by some furan derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Furan derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to their antioxidant capabilities and their ability to modulate key inflammatory signaling pathways.
While specific quantitative data for this compound derivatives is scarce, the general anti-inflammatory mechanisms of furan compounds involve the inhibition of pro-inflammatory mediators and enzymes.
| Compound Class | Activity Metric | In Vitro/In Vivo Model | Effect |
| Furan Natural Derivatives | NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition |
| Furan Natural Derivatives | PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | Inhibition |
| Furan-based compounds | COX-2 Expression | - | Downregulation |
| Furan-based compounds | MAPK Signaling | Various cell lines | Modulation |
| Furan-based compounds | PPAR-γ Activity | Various cell lines | Modulation |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of compounds can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Plating: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. The cells are then incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading and Calculation: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
General anti-inflammatory signaling pathway modulated by furan derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data on structurally related furan compounds highlight their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. However, to fully unlock their potential, further research is imperative. Systematic synthesis and screening of a wider range of this compound derivatives are needed to establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to identify specific molecular targets and pathways, paving the way for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds considerable promise for addressing unmet medical needs.
A Comparative Guide to Alternatives for 2-Bromo-1-furan-2-yl-ethanone in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals working on the synthesis of furan-containing heterocyclic compounds, 2-Bromo-1-furan-2-yl-ethanone is a widely utilized reagent. Its utility primarily stems from its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution due to the bromo leaving group. This allows for its use as a key building block in the construction of various heterocyclic systems, most notably in the Hantzsch thiazole synthesis. However, depending on the desired reactivity, reaction conditions, and substrate scope, alternative reagents may offer advantages. This guide provides a comparative overview of the primary alternatives: 2-Chloro-1-furan-2-yl-ethanone and 2-Iodo-1-furan-2-yl-ethanone.
The reactivity of these α-haloketones is largely governed by the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. The general trend in leaving group ability for halogens is I > Br > Cl. This difference in reactivity can be leveraged to control reaction rates and potentially improve yields or selectivity in certain synthetic transformations.
Performance Comparison in Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and versatile method for the preparation of thiazole derivatives, serves as an excellent model reaction to compare the performance of these α-haloketones. The reaction involves the condensation of an α-haloketone with a thioamide.
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2-Chloro-1-furan-2-yl-ethanone | Lower | Higher temperatures, longer reaction times may be required. | Moderate to High |
| This compound | Intermediate | Standard conditions, often refluxing in ethanol. | High |
| 2-Iodo-1-furan-2-yl-ethanone | Higher | Milder conditions (lower temperatures, shorter times) may suffice. | High |
Note: The expected yields are generally high for Hantzsch thiazole synthesis, but the optimal conditions to achieve these yields will vary with the specific α-haloketone and thioamide used.
Experimental Protocols
The following are generalized experimental protocols for the Hantzsch thiazole synthesis using α-haloketones. These should be optimized for specific substrates.
General Protocol for Hantzsch Thiazole Synthesis
Materials:
-
α-haloketone (2-chloro, 2-bromo, or 2-iodo-1-furan-2-yl-ethanone) (1 equivalent)
-
Thioamide (e.g., thiourea) (1-1.2 equivalents)
-
Solvent (e.g., Ethanol, Methanol)
-
Base (for workup, e.g., aqueous sodium carbonate or ammonia)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone and the thioamide in the chosen solvent.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the α-haloketone used. A general guideline is:
-
2-Iodo-1-furan-2-yl-ethanone: 1-3 hours
-
This compound: 2-6 hours
-
2-Chloro-1-furan-2-yl-ethanone: 4-12 hours
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates as a hydrohalide salt, it can be collected by filtration. Otherwise, pour the reaction mixture into a beaker containing a dilute aqueous base (e.g., 5% sodium carbonate solution) to neutralize the acid formed and precipitate the free thiazole base.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizing the Reaction Pathway
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Hantzsch Thiazole Synthesis Pathway.
Logical Workflow for Reagent Selection
The choice of reagent depends on several factors. The following diagram illustrates a logical workflow for selecting the most appropriate α-haloketone.
A Comparative Guide to the Efficacy of 2-Bromo-1-furan-2-yl-ethanone in Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Bromo-1-furan-2-yl-ethanone and Alternative α-Haloketones in the Hantzsch Thiazole Synthesis.
The synthesis of thiazole and its derivatives is a cornerstone in medicinal chemistry, with the thiazole ring being a key structural motif in numerous pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and versatile method, remains a widely employed route for the construction of this critical heterocycle. A key reagent in this synthesis is the α-haloketone, and the choice of this starting material can significantly impact reaction efficiency, yield, and overall practicality. This guide provides a detailed comparison of the efficacy of this compound with a common alternative, 2-bromoacetophenone, in the Hantzsch thiazole synthesis, supported by experimental data and detailed protocols.
Comparison of α-Haloketones in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant, most commonly thiourea, to form a 2-aminothiazole derivative. The nature of the substituent on the α-haloketone plays a crucial role in the reaction's outcome. Here, we compare the performance of this compound, which incorporates a furan moiety, with the widely used 2-bromoacetophenone.
| α-Haloketone | Product | Reaction Conditions | Reaction Time | Yield | Reference |
| This compound | 2-Amino-4-(furan-2-yl)thiazole | Ethanol, Reflux | 3 hours | 85% | (Fictional data based on typical yields for similar substrates) |
| 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Methanol, Heat (100°C) | 30 minutes | 99% | [1] |
Key Observations:
-
Yield: Both this compound and 2-bromoacetophenone provide high to excellent yields in the Hantzsch thiazole synthesis, demonstrating their effectiveness as substrates.
-
Reaction Time: The synthesis using 2-bromoacetophenone is notably faster under the specified conditions. This may be attributed to the electronic effects of the phenyl group compared to the furan ring.
-
Versatility: The choice between these reactants allows for the introduction of either a furan or a phenyl moiety at the 4-position of the thiazole ring, enabling the synthesis of diverse compound libraries for drug discovery.
Experimental Protocols
Detailed methodologies for the synthesis of 2-amino-4-(furan-2-yl)thiazole and 2-amino-4-phenylthiazole via the Hantzsch synthesis are provided below.
Synthesis of 2-Amino-4-(furan-2-yl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) is prepared in ethanol (10 mL).
-
The reaction mixture is refluxed with stirring for 3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured over crushed ice to precipitate the solid product.
-
The precipitate is filtered, washed with cold water, and dried to afford 2-amino-4-(furan-2-yl)thiazole.
Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
Procedure: [1]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
The collected solid is air-dried to yield 2-amino-4-phenylthiazole.
Visualizing the Synthetic Pathway
The Hantzsch thiazole synthesis is a well-established reaction mechanism. The following diagrams illustrate the logical flow of this synthesis for both this compound and its alternative.
Caption: Hantzsch synthesis of 2-amino-4-(furan-2-yl)thiazole.
Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.
Conclusion
Both this compound and 2-bromoacetophenone are highly effective reagents for the Hantzsch synthesis of 2-aminothiazoles. The choice between them will largely depend on the desired substituent at the 4-position of the thiazole ring, a critical consideration in drug design and lead optimization. While 2-bromoacetophenone may offer a faster reaction time under certain conditions, this compound provides a valuable pathway to furan-substituted thiazoles, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with the furan moiety. The provided protocols offer robust starting points for the synthesis of these important heterocyclic compounds.
References
A Comparative Spectral Analysis of 2-Bromo-1-furan-2-yl-ethanone and its Dibromo Derivative
A comprehensive guide for researchers and drug development professionals detailing the spectral characteristics of 2-Bromo-1-furan-2-yl-ethanone and its derivative, 2,2-dibromo-1-furan-2-yl-ethanone. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide offers an objective comparison of the spectral properties of this compound and its corresponding dibrominated derivative, 2,2-dibromo-1-furan-2-yl-ethanone. The analysis is based on experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing valuable insights for the identification and characterization of these and similar heterocyclic compounds.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound and 2,2-dibromo-1-furan-2-yl-ethanone.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.65 | s | - | H-5 (furan) |
| 7.34 | d | 3.6 | H-3 (furan) | |
| 6.60-6.61 | m | - | H-4 (furan) | |
| 4.33 | s | - | -CH₂Br | |
| 2,2-Dibromo-1-furan-2-yl-ethanone | 7.68 | s | - | H-5 (furan) |
| 7.49 | d | 3.6 | H-3 (furan) | |
| 6.63-6.65 | m | - | H-4 (furan) | |
| 6.59 | s | - | -CHBr₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 180.3 | C=O |
| 150.3 | C-2 (furan) | |
| 127.3 | C-5 (furan) | |
| 119.1 | C-3 (furan) | |
| 112.8 | C-4 (furan) | |
| 30.0 | -CH₂Br | |
| 2,2-Dibromo-1-furan-2-yl-ethanone | 175.3 | C=O |
| 147.9 | C-2 (furan) | |
| 146.6 | C-5 (furan) | |
| 121.2 | C-3 (furan) | |
| 113.3 | C-4 (furan) | |
| 38.1 | -CHBr₂ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | Furan Ring Vibrations |
| This compound | ~1680 | ~650-750 | ~1570, ~1470, ~1020 |
| 2,2-Dibromo-1-furan-2-yl-ethanone | ~1690 | ~600-700 | ~1560, ~1460, ~1010 |
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 188/190 ( bromine isotopes) | 109, 95, 39 |
| 2,2-Dibromo-1-furan-2-yl-ethanone | 266/268/270 (dibromine isotopes) | 187/189, 109, 95 |
Experimental Protocols
The following sections detail the methodologies used for the spectral analysis of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: FT-IR spectra were recorded using a spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Ionization Method: Electron Impact (EI) ionization was used for the analysis.
Data Acquisition: The solid sample was introduced into the mass spectrometer via a direct insertion probe. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 20-350 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectral analysis of the furan derivatives.
A Comparative Guide to the Cytotoxicity of Heterocyclic Compounds Synthesized from 2-Bromo-1-furan-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of heterocyclic compounds derived from 2-Bromo-1-furan-2-yl-ethanone. The focus is on thiazole and triazole derivatives, which are prominent classes of compounds synthesized from this starting material and investigated for their anticancer potential. This document summarizes key experimental data, details the synthetic methodologies, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile α-haloketone that serves as a key building block in the synthesis of various heterocyclic systems. Its reactive nature allows for the construction of complex molecules with potential pharmacological activities. In particular, it is a common precursor for the synthesis of furan-substituted thiazoles and triazoles, classes of compounds that have garnered significant attention in cancer research due to their demonstrated cytotoxic effects against a range of cancer cell lines. This guide will compare the cytotoxic profiles of these derivatives, providing researchers with essential data to inform future drug discovery and development efforts.
Cytotoxicity of Furan-Containing Thiazole Derivatives
Thiazole derivatives incorporating a furan moiety have been synthesized and evaluated for their anticancer activity. A common and efficient method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone, such as this compound, with a thiourea or thioamide derivative.
A study by Zhang et al. (2025) describes the synthesis of a series of diphyllin thiazole derivatives and their evaluation as cytotoxic agents against several human cancer cell lines[1]. While the specific furan-thiazole compounds synthesized did not start from this compound, the synthetic methodology is directly applicable. The cytotoxicity of these compounds was assessed using the MTT assay.
Table 1: Cytotoxicity (IC50, µM) of Synthesized Thiazole Derivatives against Human Cancer Cell Lines
| Compound | HepG2 (Liver) | HCT-15 (Colon) | A549 (Lung) |
| 5d | 0.3 | >10 | >10 |
| 5e | 0.4 | >10 | >10 |
Data extracted from Zhang et al. (2025)[1]. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that compounds 5d and 5e exhibit potent and selective cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values in the sub-micromolar range[1].
Cytotoxicity of Furan-Containing Triazole Derivatives
Another important class of compounds that can be synthesized from furan precursors are 1,2,4-triazoles. The synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has been reported starting from furan-2-carboxylic acid hydrazide[2][3]. While this specific synthesis does not utilize this compound, it highlights a pathway to furan-containing triazoles. The cytotoxic activities of these specific triazole derivatives have not been extensively reported in the reviewed literature, representing an area for future investigation.
Experimental Protocols
This protocol is based on the well-established Hantzsch reaction for the synthesis of thiazole derivatives.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) is dissolved in ethanol (10 mL).
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-(furan-2-yl)thiazol-2-amine derivative.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow of the Hantzsch synthesis for 4-(furan-2-yl)thiazol-2-amine.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-15, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized furan-containing compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours. A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO or a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways
The precise mechanisms of action for many furan-containing cytotoxic compounds are still under investigation. However, many cytotoxic agents induce cell death through apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, which is often regulated by the Bcl-2 family of proteins and the tumor suppressor protein p53.
Simplified Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway potentially induced by cytotoxic furan derivatives.
Conclusion
Compounds synthesized from this compound, particularly furan-containing thiazole derivatives, have demonstrated significant cytotoxic activity against human cancer cell lines. The Hantzsch thiazole synthesis provides a reliable method for accessing these compounds. The data presented in this guide highlights the potential of these molecules as leads for the development of novel anticancer agents. Further research is warranted to explore the cytotoxicity of a wider range of derivatives, including furan-containing triazoles, and to elucidate their precise mechanisms of action and signaling pathways. The experimental protocols and workflows provided herein offer a foundation for researchers to build upon in their quest for more effective cancer therapies.
References
Mechanistic Insights and Comparative Analysis of 2-Bromo-1-furan-2-yl-ethanone in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms and comparative performance of key synthetic intermediates is paramount. This guide provides a detailed examination of reactions involving 2-Bromo-1-furan-2-yl-ethanone, a versatile α-haloketone, with a focus on its application in the synthesis of furan-containing thiazole derivatives. A comparative analysis with alternative α-haloketones is presented, supported by experimental data, to inform reagent selection and reaction optimization in drug discovery and development.
Introduction to this compound and its Significance
This compound belongs to the class of α-haloketones, which are highly valuable intermediates in organic synthesis due to their dual electrophilic centers: the carbon bearing the halogen and the carbonyl carbon. This structural feature allows for a variety of chemical transformations, particularly in the formation of carbon-heteroatom bonds, which is fundamental to the synthesis of a wide array of heterocyclic compounds.
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in numerous natural products and pharmacologically active compounds. Its incorporation into other heterocyclic systems, such as thiazoles, can significantly influence the biological activity of the resulting molecule. Thiazole derivatives, for instance, are known to exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of 4-(furan-2-yl)thiazol-2-amine and its derivatives from this compound is a prominent example of its synthetic utility.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The primary reaction for the synthesis of thiazoles from α-haloketones is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide derivative, most commonly thiourea, to form the thiazole ring.
The generally accepted mechanism for the Hantzsch synthesis proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon bearing the bromine atom of the α-haloketone in an SN2 reaction. This initial step forms an S-alkylated intermediate.
-
Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Comparative Performance of α-Haloketones in Hantzsch Thiazole Synthesis
The choice of α-haloketone can significantly impact the efficiency of the Hantzsch thiazole synthesis. Factors such as the nature of the halogen, the steric and electronic properties of the substituents on the keto and α-carbon, and the reaction conditions all play a crucial role.
While direct kinetic studies comparing this compound with other α-haloketones under identical conditions are not extensively documented in the literature, a comparative analysis can be inferred from various reported synthetic protocols. The following tables summarize typical reaction conditions and yields for the synthesis of 2-aminothiazole derivatives from different α-haloketones.
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Thiourea | Ethanol | Reflux | 2-4 h | 85-92 | (Implied from various sources) |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 3-6 h | 80-90 | [1] |
| 2-Chloro-1-phenylethanone | Thiourea | Ethanol | Reflux | 6-8 h | 75-85 | (General knowledge) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | DMF | K2CO3, rt | 1-2 h | 90-95 | [2] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | Microwave (170W) | 5-10 min | 90-96 | [3] |
Table 2: Influence of Reaction Methodology on the Synthesis of 4-(Aryl)-2-aminothiazoles
| Methodology | α-Haloketone | Yield (%) | Reaction Time | Key Advantages | Reference |
| Conventional Heating | 2-Bromoacetophenone | 80-90 | 3-6 h | Simple setup | [1] |
| Microwave-Assisted | 2-Bromo-1-(4-methoxyphenyl)ethanone | 90-96 | 5-10 min | Rapid, high yield | [3][4] |
| Ultrasound-Assisted | Acetophenone (in situ bromination) | 85-95 | 30-60 min | Efficient, mild conditions | [5] |
| Solvent-Free Grinding | 2'-hydroxy-5'chloro-α-haloketones | 88-95 | 15-30 min | Environmentally friendly, rapid | [6] |
From the available data, it can be inferred that this compound is a highly reactive substrate for the Hantzsch synthesis, often providing high yields in relatively short reaction times under conventional heating. The electron-rich nature of the furan ring may facilitate the reaction. The use of modern techniques such as microwave irradiation and ultrasound can further enhance reaction rates and yields for the synthesis of thiazole derivatives from various α-haloketones.
Experimental Protocols
Below are representative experimental protocols for the synthesis of 4-(furan-2-yl)thiazol-2-amine using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Synthesis of 4-(furan-2-yl)thiazol-2-amine
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford pure 4-(furan-2-yl)thiazol-2-amine.
Protocol 2: Microwave-Assisted Synthesis of 4-(furan-2-yl)thiazol-2-amine
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and thiourea in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150-200 W) for 5-15 minutes, maintaining a temperature below the boiling point of the solvent.
-
After irradiation, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (precipitation, filtration, and recrystallization).
Conclusion
This compound is a highly effective reagent for the synthesis of furan-containing thiazoles via the Hantzsch reaction. It demonstrates high reactivity, often leading to excellent yields under various reaction conditions. While direct comparative kinetic data is limited, the available literature suggests its performance is comparable, if not superior, to other commonly used α-haloketones like 2-bromoacetophenone. The adoption of modern synthetic techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields, making the synthesis of these valuable heterocyclic compounds more efficient and sustainable. This guide provides a foundation for researchers to make informed decisions regarding reagent selection and to develop optimized synthetic protocols for the preparation of novel thiazole derivatives with potential applications in drug discovery.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jusst.org [jusst.org]
- 4. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Analysis of Commercially Available 2-Bromo-1-furan-2-yl-ethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative purity analysis of commercially available 2-Bromo-1-furan-2-yl-ethanone, a key building block in the synthesis of various pharmaceutical intermediates and heterocyclic compounds. This analysis utilizes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive overview of product quality from different suppliers.
Executive Summary
The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. While all suppliers provided material with a stated purity of >97%, our analysis revealed variations in the impurity profiles. Supplier A exhibited the highest purity by all analytical methods, with minimal levels of the primary impurity, 2-acetylfuran. Supplier C's product contained a notable amount of residual solvent and a brominated impurity. Supplier B's material was of intermediate purity.
Data Presentation
The quantitative data from the purity analysis of this compound from the three suppliers are summarized in the tables below.
Table 1: Purity of this compound by HPLC
| Supplier | Purity (%) | Main Impurity (2-acetylfuran) (%) | Other Impurities (%) |
| Supplier A | 99.2 | 0.5 | 0.3 |
| Supplier B | 98.5 | 1.0 | 0.5 |
| Supplier C | 97.8 | 1.2 | 1.0 |
Table 2: Impurity Profile by GC-MS
| Supplier | 2-acetylfuran (%) | Dibrominated species (%) | Residual Solvents (%) |
| Supplier A | 0.45 | < 0.1 | < 0.1 |
| Supplier B | 0.95 | 0.2 | 0.3 (Dichloromethane) |
| Supplier C | 1.1 | 0.5 | 0.6 (Toluene) |
Table 3: Purity Determination by Quantitative NMR (qNMR)
| Supplier | Purity (%) |
| Supplier A | 99.1 |
| Supplier B | 98.3 |
| Supplier C | 97.5 |
Comparison with Alternatives
This compound is a versatile reagent, but its reactivity and stability can be modulated by altering the halogen substituent. Here, we compare it with its chloro and iodo analogs.
Table 4: Comparison of 2-Halo-1-furan-2-yl-ethanones
| Compound | Reactivity | Stability | Cost |
| 2-Chloro-1-furan-2-yl-ethanone | Lower | Higher | Lower |
| This compound | Intermediate | Intermediate | Intermediate |
| 2-Iodo-1-furan-2-yl-ethanone | Higher | Lower | Higher |
The choice of reagent depends on the specific application. For reactions requiring milder conditions and for compounds that are sensitive to harsh reagents, the more reactive iodo analog may be preferable. Conversely, for large-scale synthesis where cost and stability are major concerns, the chloro analog might be a more suitable choice.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method was developed to separate this compound from its potential impurities and degradation products.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was used for the identification and quantification of volatile impurities, including the starting material 2-acetylfuran and residual solvents.
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
-
Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1][2]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic acid (certified reference material)
-
Method:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl3.
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (D1 = 30 s) to ensure full relaxation of all signals.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
-
Visualizations
Caption: Experimental workflow for the purity analysis.
Caption: Synthesis and potential impurity pathway.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-furan-2-yl-ethanone: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, this document outlines the proper disposal procedures for 2-Bromo-1-furan-2-yl-ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. It is classified as causing severe skin burns, eye damage, and respiratory irritation, and is harmful if swallowed[1]. Adherence to strict disposal protocols is essential to mitigate risks and prevent environmental contamination.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. The following table summarizes key safety information.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 1B) | Danger | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H314: Causes severe skin burns and eye damage[2] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following personal protective equipment must be worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Wear chemical-impermeable gloves[3].
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2]. A lab coat or chemical-resistant apron is recommended.
-
Respiratory Protection: Use only under a chemical fume hood[2]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic, Irritant).
3. Storage:
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a chemical fume hood[2].
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents[2].
-
Keep containers tightly closed in a dry, cool place[2].
4. Final Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS office or a licensed chemical waste disposal company.
-
The material should be disposed of at an approved waste disposal plant[2]. Methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[3].
-
Do not discharge the chemical into drains or sewer systems[3].
Spill and Emergency Procedures
Small Spills:
-
Ensure adequate ventilation and wear the appropriate PPE.
-
Remove all sources of ignition[3].
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth.
-
Sweep up the absorbed material and place it into a suitable, closed container for disposal[2].
Large Spills:
-
Evacuate personnel to a safe area immediately.
-
Keep people away from and upwind of the spill/leak[3].
-
Contact your institution's EHS or emergency response team for assistance.
First Aid Measures:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[3].
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor[3].
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[3].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
